molecular formula C8H9BrN2 B1440450 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1219022-46-4

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1440450
CAS No.: 1219022-46-4
M. Wt: 213.07 g/mol
InChI Key: IDYOBWKVTSMJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYOBWKVTSMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219022-46-4
Record name 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydro-1,5-naphthyridine core is a recognized "drug-like" structure, and the strategic incorporation of a bromine atom at the 6-position provides a crucial handle for further chemical modification and library development.[1][2] This document details two primary retrosynthetic strategies, provides step-by-step experimental protocols with causal explanations, and summarizes key characterization data. The content is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and the strategic rationale behind synthetic choices.

Introduction: The Strategic Importance of the Target Scaffold

The Tetrahydro-1,5-Naphthyridine Core in Medicinal Chemistry

The 1,5-naphthyridine framework and its saturated derivatives are privileged structures in drug discovery.[3][4] Specifically, the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold offers a unique combination of a rigid aromatic portion fused to a saturated, sp³-rich nitrogen-containing ring. This imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for substituents to interact with biological targets.[5] The N1 nitrogen atom is sufficiently nucleophilic to participate in a variety of chemical transformations, making this scaffold ideal for the construction of diverse chemical libraries aimed at discovering novel bioactive compounds.[1]

The Functional Role of the 6-Bromo Substituent

The bromine atom at the 6-position is not merely a structural component; it is a key functional handle that significantly enhances the molecule's utility. Its presence is crucial for several reasons:

  • Synthetic Versatility: The C-Br bond is a versatile precursor for numerous cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of functional groups.

  • Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom influences the electronic distribution of the aromatic ring, which can affect binding affinities.

  • Pharmacokinetic Tuning: Halogen bonding has emerged as a significant non-covalent interaction in ligand-receptor binding, and the bromine atom can play a crucial role in enhancing binding affinity and specificity to molecular targets like enzymes or receptors.[6]

Core Synthetic Challenges

The synthesis of this compound presents two primary challenges that dictate the overall strategy:

  • Regioselectivity: The introduction of the bromine atom must be selectively directed to the C-6 position of the 1,5-naphthyridine ring system.

  • Chemoselectivity: The reduction of the aromatic 1,5-naphthyridine must selectively hydrogenate one of the two pyridine rings without affecting the C-Br bond (i.e., avoiding hydrodebromination).

Retrosynthetic Analysis and Strategic Pathways

Two logical retrosynthetic pathways can be envisioned for the synthesis of the target compound. The choice between these pathways depends on the availability of starting materials, reaction robustness, and the desired scale of the synthesis.

G cluster_0 Approach A: Reduction Last cluster_1 Approach B: Bromination Last Target 6-Bromo-1,2,3,4-tetrahydro- 1,5-naphthyridine A1 Selective Reduction Target->A1 B1 Regioselective Bromination Target->B1 A2 6-Bromo-1,5-naphthyridine A1->A2 A3 Regioselective Bromination A2->A3 A4 1,5-Naphthyridine A3->A4 B2 1,2,3,4-Tetrahydro- 1,5-naphthyridine B1->B2 B3 Ring Formation / Reduction B2->B3 B4 Substituted 3-Aminopyridine B3->B4

Caption: Retrosynthetic analysis of this compound.

  • Approach A (Reduction Last): This strategy involves the initial synthesis and subsequent bromination of the fully aromatic 1,5-naphthyridine core, followed by the selective reduction of the appropriate pyridine ring.

  • Approach B (Bromination Last): This approach prioritizes the formation of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, followed by the regioselective bromination of this more electron-rich, partially saturated system.

Synthetic Pathway I: Aromatic Bromination Followed by Selective Reduction

This is often the more common and well-documented approach due to the predictable nature of electrophilic aromatic substitution on the 1,5-naphthyridine core and the reliability of catalytic hydrogenation.

Workflow for Pathway I

G Start 3-Aminopyridine + Malonate Derivative Step1 Gould-Jacobs Reaction Start->Step1 Intermediate1 4-Hydroxy-1,5-naphthyridine Precursor Step1->Intermediate1 Step2 Halogenation (e.g., POBr₃) Intermediate1->Step2 Intermediate2 Brominated 1,5-Naphthyridine Step2->Intermediate2 Step3 Catalytic Hydrogenation (Pd/C, H₂) Intermediate2->Step3 Product 6-Bromo-1,2,3,4-tetrahydro- 1,5-naphthyridine Step3->Product

Caption: Experimental workflow for the "Reduction Last" synthetic approach.

Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine skeleton is typically achieved through established cyclization reactions. The Gould-Jacobs reaction is a robust method, starting from 3-aminopyridine and a diethyl malonate derivative.[4][7]

Regioselective Bromination at the C-6 Position

Bromination of a precursor such as a 1,5-naphthyridin-4(1H)-one derivative can be achieved with high regioselectivity.[6]

Protocol 3.2.1: Bromination using Phosphorus Oxybromide (POBr₃)

  • Rationale: Phosphorus oxybromide serves as both a brominating agent and a dehydrating agent, converting the keto-group of the naphthyridinone into a bromo-substituent while also potentially brominating other activated positions on the ring. The reaction is driven to completion by high temperatures.

  • Methodology:

    • To a sealed, heavy-walled reaction vessel, add 1,5-naphthyridin-4(1H)-one (1.0 eq).

    • Carefully add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq).

    • Seal the vessel and heat the mixture to 130-140 °C for 4-6 hours with vigorous stirring.

    • Cool the reaction mixture to room temperature, then very cautiously quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the desired brominated 1,5-naphthyridine intermediate.

Selective Reduction of the Pyridine Ring

The final step is the selective hydrogenation of the pyridine ring that does not bear the bromine substituent. Catalytic hydrogenation is the method of choice as it can be performed under conditions mild enough to prevent cleavage of the C-Br bond.[6]

Protocol 3.3.1: Catalytic Hydrogenation

  • Rationale: A heterogeneous catalyst like palladium on carbon (Pd/C) is highly effective for the reduction of pyridine rings. The reaction is performed under a positive pressure of hydrogen gas. Acetic acid is often used as the solvent as it protonates the ring nitrogen, activating it towards reduction.

  • Methodology:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-bromo-1,5-naphthyridine intermediate (1.0 eq) in glacial acetic acid.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

    • Heat the mixture to 50-60 °C and agitate vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with aqueous sodium hydroxide (1M) and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound. Further purification by chromatography may be necessary.

Synthetic Pathway II: Aza-Diels-Alder Approach

An alternative strategy involves forming the tetrahydro-1,5-naphthyridine core directly via a cycloaddition reaction, followed by bromination. The Aza-Diels-Alder (Povarov) reaction is a powerful tool for this purpose.[7][8]

Protocol 4.1.1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

  • Rationale: This reaction involves the [4+2] cycloaddition between an imine (formed in situ from 3-aminopyridine and an aldehyde) and an alkene. A Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·Et₂O), activates the imine towards the cycloaddition.[8]

  • Methodology:

    • To a solution of 3-aminopyridine (1.2 eq) and a suitable aldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add BF₃·Et₂O (1.5 eq) dropwise.

    • Stir the mixture for 30 minutes to allow for imine formation.

    • Add a dienophile, such as styrene or another electron-rich alkene (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.

    • The subsequent bromination would be performed on this product, likely using N-Bromosuccinimide (NBS) under carefully controlled conditions to achieve C-6 selectivity.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties
PropertyValueReference
CAS Number 1219022-46-4[6]
Molecular Formula C₈H₉BrN₂[6]
Molecular Weight 213.07 g/mol [6]
Appearance Off-white to light brown solid(Typical)
SMILES C1CC2=C(C=CC(=N2)Br)NC1[6]
InChI Key IDYOBWKVTSMJBF-UHFFFAOYSA-N[6]
Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the brominated pyridine ring (typically in the δ 7.0-8.0 ppm range) and aliphatic protons of the tetrahydro- ring (typically in the δ 1.5-4.0 ppm range), including a broad singlet for the N-H proton.
¹³C NMR Resonances for 3 aromatic carbons, 1 aromatic carbon attached to bromine (lower field), and 4 aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak at m/z ≈ 213.0 and 215.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Conclusion and Future Outlook

The synthesis of this compound is a strategically important process for the advancement of medicinal chemistry programs. The "Reduction Last" pathway, involving the bromination of an aromatic precursor followed by selective catalytic hydrogenation, represents a robust and reliable method for obtaining this valuable building block. The resulting compound is primed for diversification through modern cross-coupling chemistry, enabling the rapid generation of compound libraries for high-throughput screening. Future work will likely focus on developing asymmetric reductions to access enantiomerically pure versions of this scaffold, further enhancing its utility in the development of stereospecific therapeutic agents.

References

Physicochemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydronaphthyridine scaffold is a valuable structural motif in drug discovery, and this specific bromo-derivative serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and central nervous system agents.[1] This document details the compound's molecular structure, predicted physical properties, and solubility characteristics. Furthermore, it presents standardized, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, explaining the causality behind methodological choices. The interplay between these properties and their implications for drug development, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework, is also discussed.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

Bicyclic nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology. Among these, the tetrahydronaphthyridine (THN) framework, which fuses a saturated piperidine ring with a pyridine ring, offers a compelling combination of structural rigidity, high Fsp³-content, and polar functionality.[2] These features are highly prized in medicinal chemistry for their potential to improve aqueous solubility and create well-defined vectors for interaction with biological targets.[2]

This compound (CAS No. 1219022-46-4) is a specific derivative within this class. Its structure is characterized by a partially hydrogenated 1,5-naphthyridine core, which distinguishes it from its fully aromatic parent compound.[3] The strategic placement of a bromine atom on the pyridine ring is of particular significance; it not only influences the molecule's electronic properties and binding potential but also serves as a versatile synthetic handle for further chemical modifications through reactions like nucleophilic substitution.[3] Understanding the fundamental physicochemical properties of this intermediate is therefore critical for its effective application in the design and synthesis of novel therapeutic agents.

Molecular and Physicochemical Profile

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While some experimental data for this specific molecule is limited in publicly accessible literature, a robust profile can be constructed from chemical database predictions and analysis of analogous structures.

Chemical Structure and Identifiers

The foundational identity of the molecule is defined by its structure and internationally recognized identifiers.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key identifiers and predicted physicochemical properties for the compound. It is crucial to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

PropertyValueSource
CAS Number 1219022-46-4[3][4]
Molecular Formula C₈H₉BrN₂[3]
Molecular Weight 213.07 g/mol [3]
IUPAC Name This compound[5]
SMILES C1CC2=C(C=CC(=N2)Br)NC1[3]
InChIKey IDYOBWKVTSMJBF-UHFFFAOYSA-N[3]
Predicted Boiling Point 321.2 ± 42.0 °C[6]
Predicted Density 1.503 ± 0.06 g/cm³[6]
Predicted pKa 2.80 ± 0.20[6]
Solubility and Spectroscopic Insights
  • Spectroscopic Profile (NMR): The partially saturated (tetrahydro) structure leads to distinct NMR spectral features compared to fully aromatic naphthyridines. The conformational flexibility of the saturated ring results in broader peaks in the proton NMR spectrum.[3] This is in contrast to aromatic analogues which would show sharper, more defined coupling systems.

Implications for Drug Development

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile.

adme_relationship structure Molecular Structure (e.g., Bromo-THN) physchem Physicochemical Properties (Solubility, pKa, LogP) structure->physchem Determines adme Pharmacokinetics (ADME) (Absorption, Distribution, etc.) physchem->adme Influences solubility_workflow arrow arrow start Start: Excess Compound + Buffer agitate Agitate at Constant Temp (24-48 hours) To Reach Equilibrium start->agitate centrifuge Centrifuge To Separate Solid from Liquid agitate->centrifuge sample Sample Supernatant centrifuge->sample analyze Quantify Concentration (HPLC-UV) sample->analyze end Result: Solubility (mg/mL or µM) analyze->end

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through the lens of modern NMR techniques. As a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system modulators, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control.[1]

Introduction: The Structural Significance of this compound

This compound, with the CAS Number 1219022-46-4, is a bicyclic heteroaromatic compound featuring a partially saturated pyridine ring fused to a brominated pyridine ring.[2] Its molecular formula is C₈H₉BrN₂ and it has a molecular weight of 213.07 g/mol .[2] The unique arrangement of its nitrogen atoms and the presence of a bromine substituent make it a versatile scaffold in medicinal chemistry. The bromine atom, in particular, serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

NMR spectroscopy is an indispensable tool for the structural verification of such molecules. The distinct electronic environments of the hydrogen and carbon atoms within the molecule give rise to a unique set of signals in the ¹H and ¹³C NMR spectra, respectively. Analysis of these signals, including their chemical shifts, coupling patterns (for ¹H NMR), and integration, allows for the unambiguous assignment of the molecular structure.

This guide will first outline the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound. Subsequently, a detailed analysis and interpretation of the expected spectral features will be presented, supported by established principles of NMR spectroscopy and data from related structures.

Experimental Protocol for NMR Analysis

The following section details a robust, self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected solubility in common organic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Spectrometer and Parameters

High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Structural Elucidation and Spectral Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The atom numbering scheme used for the assignments is presented in the diagram below.

Caption: Molecular Structure of this compound with Atom Numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons of the tetrahydro ring and the aromatic proton. The presence of the electron-withdrawing bromine atom and the nitrogen atoms will significantly influence the chemical shifts.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-8~7.5 - 7.8d1HJ(H8, H7) = ~8-9Aromatic proton ortho to a nitrogen atom and meta to another nitrogen, expected to be downfield. Coupled to H-7.
H-7~6.8 - 7.1d1HJ(H7, H8) = ~8-9Aromatic proton ortho to the bromine atom, deshielded but less so than H-8. Coupled to H-8.
N1-H~4.5 - 5.5br s1H-Proton on a secondary amine, chemical shift can be variable and the peak is often broad.
C2-H₂~3.3 - 3.6t2HJ(H2, H3) = ~6-7Methylene protons adjacent to the secondary amine (N1), deshielded.
C4-H₂~2.8 - 3.1t2HJ(H4, H3) = ~6-7Methylene protons adjacent to the aromatic ring, deshielded.
C3-H₂~1.8 - 2.1p2HJ(H3, H2) = ~6-7, J(H3, H4) = ~6-7Methylene protons in the middle of the saturated ring, expected to be the most upfield.

Expected Coupling Pattern Workflow:

G H8 H-8 (doublet) H7 H-7 (doublet) H8->H7 J ≈ 8-9 Hz C2H2 C2-H₂ (triplet) C3H2 C3-H₂ (pentet) C2H2->C3H2 J ≈ 6-7 Hz C4H2 C4-H₂ (triplet) C4H2->C3H2 J ≈ 6-7 Hz

Caption: Predicted ¹H-¹H Coupling Network.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br) and the hybridization state (sp² vs. sp³).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-8a~155 - 160Aromatic carbon between two nitrogen atoms, highly deshielded.
C-6~145 - 150Aromatic carbon attached to bromine, deshielded by the halogen.
C-4a~140 - 145Quaternary aromatic carbon at the ring junction.
C-8~130 - 135Aromatic CH carbon.
C-7~115 - 120Aromatic CH carbon.
C-2~45 - 50Aliphatic carbon adjacent to N1.
C-4~25 - 30Aliphatic carbon adjacent to the aromatic ring.
C-3~20 - 25Aliphatic carbon in the middle of the saturated ring.

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, based on established principles and comparison with analogous structures, serves as a reliable reference for the structural verification and quality assessment of this important pharmaceutical intermediate. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for regulatory compliance and in-depth scientific research. While a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the structure, the predicted values herein offer a detailed basis for spectral assignment.[3] The characteristic signals of the tetrahydro ring protons and the bromine-substituted aromatic carbons are key identifiers for this compound.[4]

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying scientific rationale for key experimental decisions. We will cover ionization source selection, the critical role of high-resolution mass spectrometry (HRMS) for elemental composition confirmation, and a detailed exploration of predictable fragmentation pathways via tandem mass spectrometry (MS/MS). The protocols herein are designed to be self-validating, leveraging the unique isotopic signature of bromine to ensure confident structural elucidation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound and its analogues.

Introduction: The Analytical Imperative

This compound (C₈H₉BrN₂) is a key building block in synthetic chemistry, with its derivatives showing promise in antimicrobial and anticancer research.[1] The bromine atom not only serves as a crucial handle for further chemical modifications, such as substitution reactions, but also provides a distinct isotopic signature that is invaluable for mass spectrometric characterization.[1] Accurate and unambiguous structural confirmation is a prerequisite for advancing any candidate compound through the development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, providing definitive data on molecular weight, elemental composition, and structural integrity.

Foundational Physicochemical & Isotopic Properties

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The key properties of this compound are summarized below. The most critical feature is the presence of bromine, which exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This results in a characteristic "doublet" peak for the molecular ion and any bromine-containing fragments, separated by two mass units (M and M+2), which serves as an immediate and powerful diagnostic tool.[3][4]

PropertyValueSource / Rationale
Molecular Formula C₈H₉BrN₂Confirmed from chemical databases.[1][5]
Nominal Molecular Weight 213 g/mol Based on the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Monoisotopic Mass 211.9949 DaCalculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N).[5]
[M+H]⁺ (⁷⁹Br) 213.0022 DaCalculated theoretical exact mass for C₈H₁₀BrN₂⁺.[5]
[M+H]⁺ (⁸¹Br) 215.0001 DaCalculated theoretical exact mass for C₈H₁₀⁸¹BrN₂⁺.
Expected Isotope Ratio ~1:1The natural abundance of ⁷⁹Br and ⁸¹Br dictates a near 1:1 ratio for M and M+2 peaks.[2]

The Analytical Workflow: From Sample to Structure

A robust analytical strategy ensures that data is both high-quality and unambiguous. The workflow presented here follows a logical progression from sample preparation and ionization to high-resolution analysis and structural confirmation via fragmentation.

MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_interp Phase 3: Interpretation Sample Analyte Sample (>90% purity) Solution Prepare 1 µg/mL Solution (e.g., in 50:50 ACN:H₂O with 0.1% Formic Acid) Sample->Solution ESI Electrospray Ionization (Positive Mode) Solution->ESI HRMS Full Scan HRMS (e.g., Q-TOF, Orbitrap) Confirm [M+H]⁺ & Isotope Pattern ESI->HRMS MSMS Tandem MS (MS/MS) Select & Fragment [m/z 213.0, 215.0] HRMS->MSMS Formula Elemental Composition Confirmation (<5 ppm error) HRMS->Formula Frag Fragmentation Analysis (Propose Pathways) MSMS->Frag Report Final Report (Structure Confirmed) Formula->Report Frag->Report

Caption: Overall workflow for the MS analysis of the target compound.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation & Ionization

The presence of two basic nitrogen atoms in the tetrahydronaphthyridine core makes this molecule an ideal candidate for positive-mode electrospray ionization (+ESI).[6] Protonation under acidic conditions is highly efficient, leading to a strong signal for the protonated molecule, [M+H]⁺.

Protocol 1: Sample Preparation and Direct Infusion

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in methanol or acetonitrile (ACN).

  • Working Solution: Dilute the stock solution to a final concentration of 1.0 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures a low pH environment to promote protonation.

  • Instrumentation Setup:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C. (Note: These are typical starting points and must be optimized for the specific instrument).

  • Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

High-Resolution Mass Spectrometry (HRMS)

The primary goal of the initial MS scan is to confirm the elemental composition of the analyte. Using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for accurate mass measurement with an error of less than 5 parts per million (ppm).[7][8] This level of accuracy is essential to distinguish the target compound's elemental formula from other potential isobaric (same nominal mass) combinations.[9]

Protocol 2: HRMS Full Scan Acquisition

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard to ensure high mass accuracy.

  • Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the doublet peak corresponding to the [M+H]⁺ ion.

    • Measure the exact m/z of the monoisotopic peak ([M(⁷⁹Br)+H]⁺ at ~213.0022 Da).

    • Calculate the mass error (in ppm) against the theoretical value. A result <5 ppm strongly supports the C₈H₉BrN₂ formula.

    • Confirm the presence of the M+2 peak ([M(⁸¹Br)+H]⁺ at ~215.0001 Da) with a near 1:1 intensity ratio.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem MS (also known as MS/MS or MS²) is a powerful technique used to determine the structure of a compound.[10] The protonated molecular ions ([M+H]⁺ at m/z 213.0 and 215.0) are selectively isolated, energized (typically via collision-induced dissociation, CID), and fragmented. The resulting product ions provide a "fingerprint" of the molecule's structure.

Protocol 3: Product Ion Scan (MS/MS)

  • Precursor Selection: In the MS/MS acquisition method, set the quadrupole to isolate the precursor ions at m/z 213.0 and 215.0.

  • Collision Energy: Apply collision energy (e.g., 10-40 eV with argon as the collision gas). It is advisable to perform a ramped collision energy experiment to capture both low-energy (stable) and high-energy (smaller) fragments.

  • Product Ion Scan: Scan for product ions in the second mass analyzer over a range of m/z 50-220.

  • Interpretation: Analyze the resulting spectrum to identify key fragment ions and propose fragmentation pathways consistent with the known structure.

Proposed Fragmentation Pathway

Based on established fragmentation principles for halogenated and heterocyclic compounds, we can predict a logical fragmentation cascade for the [M+H]⁺ ion of this compound.[11][12][13] The primary fragmentation events are expected to be the loss of the bromine atom and cleavages within the saturated tetrahydro ring.

Fragmentation_Pathway Parent [M+H]⁺ m/z 213/215 Frag1 [M+H-Br]⁺ C₈H₁₀N₂⁺ m/z 134 Parent->Frag1 - Br• Frag2 [M+H-HBr]⁺ C₈H₉N₂⁺ m/z 133 Parent->Frag2 - HBr Frag3 [M+H-Br-C₂H₄]⁺ C₆H₆N₂⁺ m/z 106 Frag1->Frag3 - C₂H₄ (ethene) (RDA cleavage) Frag4 [M+H-HBr-HCN]⁺ C₇H₈N⁺ m/z 106 Frag2->Frag4 - HCN

Caption: Proposed MS/MS fragmentation of this compound.

Interpretation of Key Fragmentation Steps:

  • Loss of a Bromine Radical (Br•): The most predictable fragmentation for a bromo-compound is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (mass ~79 or 81 Da).[3][13] This would produce a stable, even-electron fragment ion at m/z 134 . This fragment will appear as a single peak, not a doublet, as it no longer contains bromine.

  • Loss of Hydrogen Bromide (HBr): A common alternative pathway is the elimination of a neutral HBr molecule (mass ~80 or 82 Da). This produces an odd-electron radical cation at m/z 133 .

  • Retro-Diels-Alder (RDA)-type Cleavage: The fragment at m/z 134 can undergo further fragmentation. A likely route is a cleavage of the saturated ring, losing a neutral ethene molecule (C₂H₄, mass 28 Da). This would result in a fragment ion at m/z 106 .

  • Loss of HCN: The aromatic pyridine ring is quite stable, but fragments derived from it can lose hydrogen cyanide (HCN, mass 27 Da), a characteristic loss for nitrogen-containing heterocycles.[14] For instance, the fragment at m/z 133 could lose HCN to yield an ion at m/z 106.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when a systematic approach is employed. By leveraging positive-mode ESI, the distinct isotopic signature of bromine provides an immediate point of validation. High-resolution mass measurement delivers unambiguous confirmation of the elemental formula, while tandem MS/MS experiments reveal characteristic fragmentation patterns—notably the loss of Br• and HBr—that confirm the compound's core structure. The methodologies detailed in this guide provide a solid foundation for the confident identification and characterization of this important pharmaceutical scaffold.

References

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique bicyclic structure, combining a saturated piperidine ring with a brominated pyridine ring, offers a versatile scaffold for the synthesis of novel pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, characterization, and potential applications, particularly in the development of kinase inhibitors and central nervous system agents.[1] While a definitive single-crystal X-ray structure has not been reported in the surveyed literature, this document will infer probable structural characteristics and discuss spectroscopic data to provide a well-rounded profile for researchers.

Introduction: The Significance of the Tetrahydro-1,5-naphthyridine Scaffold

The 1,5-naphthyridine core is a prominent feature in numerous biologically active molecules. The partial saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,5-naphthyridine moiety introduces a three-dimensional character to the otherwise planar aromatic system. This structural modification is crucial in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of a bromine atom at the 6-position further enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of cross-coupling reactions to introduce further molecular diversity.[2] Derivatives of this and similar scaffolds have shown promise in targeting a range of diseases, including cancer and microbial infections.[2]

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1219022-46-4[2]
Molecular Formula C₈H₉BrN₂[2]
Molecular Weight 213.07 g/mol [2]
Appearance Not definitively established (likely a solid)
Storage 2-8°C, protected from light, stored under inert gas[3]

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, general strategies for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and related brominated heterocycles are well-documented.

Synthetic Strategies

The construction of the 1,2,3,4-tetrahydro-1,5-naphthyridine ring system can be achieved through several synthetic routes, including:

  • Aza-Diels-Alder Reactions: A powerful method for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives involves the Lewis acid-catalyzed aza-Diels-Alder (Povarov) reaction between an imine and an olefin.[4][5]

  • Reduction of 1,5-Naphthyridines: The tetrahydro derivative can be obtained by the partial reduction of the parent 1,5-naphthyridine aromatic system.[5]

  • Intramolecular Cyclization Reactions: Strategies involving the intramolecular cyclization of appropriately functionalized pyridine derivatives are also employed.

The bromination of the 1,5-naphthyridine core can be achieved using standard brominating agents. For instance, bromination of 1,5-naphthyridine with bromine in acetic acid is a known method to introduce a bromine atom.[4]

A plausible synthetic workflow for this compound is depicted in the following diagram:

G cluster_synthesis Plausible Synthetic Workflow start Substituted Pyridine Precursor step1 Construction of 1,5-Naphthyridine Core start->step1 Cyclization step2 Bromination at 6-position step1->step2 e.g., Br₂/AcOH step3 Selective Reduction of Pyridine Ring step2->step3 e.g., Catalytic Hydrogenation end_product This compound step3->end_product

Caption: A generalized synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the functionalities present in its structure:

  • The Bromine Atom: This is a key site for synthetic elaboration, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon and carbon-nitrogen bonds.[2]

  • The Secondary Amine (N-1): The nitrogen atom in the tetrahydro-pyridyl ring is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation.[6]

  • The Pyridine Nitrogen (N-5): This nitrogen is basic and can be protonated or coordinated to metal centers.

Structural and Spectroscopic Characterization

In the absence of a published crystal structure for this compound, we can infer its structural features and predict its spectroscopic signatures based on known data for related compounds.

Inferred Molecular Structure and Solid-State Packing

The molecule consists of a fused bicyclic system where a dihydropyridine ring is fused to a brominated pyridine ring. The tetrahydro-pyridyl ring is expected to adopt a non-planar conformation, likely a half-chair or envelope conformation, to minimize steric strain.

Intermolecular interactions in the solid state are likely to be governed by a combination of hydrogen bonding and other non-covalent interactions. The secondary amine (N-H) group is a potential hydrogen bond donor, while the pyridine nitrogen (N-5) can act as a hydrogen bond acceptor. In the crystal structures of related bromo-substituted naphthyridine derivatives, C-H···Br, C-H···N, and π-π stacking interactions have been observed to play a significant role in the crystal packing.[7][8] It is plausible that similar interactions would be present in the crystal lattice of this compound.

G mol1 Molecule 1 (N-H Donor) mol2 Molecule 2 (N-5 Acceptor) mol1->mol2 N-H···N Hydrogen Bond mol3 Molecule 3 mol1->mol3 C-H···Br Interaction mol4 Molecule 4 mol3->mol4 π-π Stacking

Caption: Potential intermolecular interactions in the solid state.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the bromopyridine ring and the aliphatic protons of the tetrahydro-pyridyl ring. The chemical shifts and coupling patterns would be informative for confirming the structure. For comparison, the ¹H NMR spectrum of the related compound 6-bromo-1,2,3,4-tetrahydroquinoline shows characteristic signals for the aromatic and aliphatic protons.[9][10]

    • ¹³C NMR: The spectrum would display signals for the eight unique carbon atoms in the molecule, with the aromatic carbons appearing at lower field (higher ppm) than the aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

    • The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. An FTIR spectrum of the related N-methyl derivative of this compound is available and can provide comparative insights.[11]

  • Mass Spectrometry (MS):

    • Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

    • A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its derivatives are being investigated for a variety of pharmacological activities.[2]

Kinase Inhibitors

The tetrahydro-1,5-naphthyridine scaffold can be elaborated to design potent and selective kinase inhibitors. The bromine atom allows for the introduction of various substituents that can interact with specific residues in the kinase active site.

Central Nervous System (CNS) Agents

The structural features of this scaffold are also amenable to the development of agents targeting CNS receptors and enzymes. The ability to modulate the lipophilicity and hydrogen bonding potential through derivatization at the bromine and nitrogen positions is advantageous in designing molecules with appropriate blood-brain barrier permeability.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery. While a definitive crystal structure remains to be elucidated, a comprehensive understanding of its synthesis, reactivity, and spectroscopic properties can be established from the available literature and by comparison with related compounds. This guide provides a foundational understanding for researchers working with this important heterocyclic scaffold, highlighting its utility in the design and synthesis of novel therapeutic agents. Further studies, particularly single-crystal X-ray diffraction, would be invaluable in providing a more detailed understanding of its solid-state properties and intermolecular interactions.

References

A Technical Guide to the Reactivity of the N1 Nitrogen in Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydronaphthyridine (THN) framework is a privileged scaffold in modern medicinal chemistry, prized for its rigid, three-dimensional structure and the strategic placement of nitrogen atoms that offer multiple vectors for chemical modification.[1] This guide focuses specifically on the reactivity of the N1 nitrogen—a secondary, aliphatic amine embedded within the saturated piperidine ring of the fused heterocyclic system. We will explore the fundamental electronic and steric factors that govern its reactivity, contrasting it with the less reactive pyridine nitrogen in the aromatic ring. This document provides an in-depth analysis of key transformations at the N1 position, including N-alkylation, N-acylation, and N-arylation, complete with field-proven experimental protocols and mechanistic insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of the THN core for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

Bicyclic nitrogen heterocycles are cornerstones of drug discovery, offering a balance of structural rigidity, aqueous solubility, and opportunities for functionalization.[2] The tetrahydronaphthyridine (THN) isomers, which fuse a piperidine ring with a pyridine ring, have emerged as valuable bioisosteres for scaffolds like tetrahydroquinolines and tetrahydroisoquinolines.[3] Their incorporation into drug candidates can lead to improved pharmacokinetic profiles, such as enhanced solubility and reduced inhibition of metabolic enzymes like CYP2D6.[1][4]

The reactivity of the THN core is dominated by its two distinct nitrogen atoms:

  • The Pyridine Nitrogen (e.g., N5, N6, N7, or N8): An sp²-hybridized nitrogen atom within an aromatic ring. Its lone pair of electrons resides in an sp² orbital, contributing to its weaker basicity and nucleophilicity.

  • The N1 Nitrogen: An sp³-hybridized, secondary aliphatic amine within the saturated piperidine portion of the scaffold.

This guide will demonstrate that the N1 position is the primary center of nucleophilic reactivity, providing a reliable handle for introducing molecular diversity.

Fundamental Principles of N1 Reactivity: An Electronic and Steric Analysis

The preferential reactivity of the N1 nitrogen is a direct consequence of its electronic structure. Understanding the difference in basicity and nucleophilicity between the two nitrogen atoms is crucial for predicting and controlling reaction outcomes.

Basicity and Hybridization: Why N1 Reacts First

The basicity of a nitrogen atom is intrinsically linked to the availability of its lone pair of electrons to accept a proton. This availability is heavily influenced by the hybridization of the nitrogen's atomic orbitals.

  • N1 (sp³-hybridized): The lone pair on the N1 nitrogen occupies an sp³ orbital, which has 75% p-character. This orbital is less tightly held by the nucleus compared to orbitals with higher s-character, making the lone pair more available for bonding. The conjugate acid of a typical secondary aliphatic amine (like piperidine) has a pKa of approximately 11.[5]

  • Pyridine Nitrogen (sp²-hybridized): The lone pair on the pyridine nitrogen resides in an sp² orbital, which has 33% s-character. The greater s-character means these electrons are held more closely and strongly by the nucleus, rendering them less available.[6] Consequently, pyridine is significantly less basic, with the pKa of its conjugate acid being around 5.2.[5]

This nearly million-fold difference in basicity dictates that under most reaction conditions, especially those involving electrophiles or acids, the N1 nitrogen will be the primary site of interaction.

Nucleophilicity and Regioselectivity

While closely related, nucleophilicity is a kinetic phenomenon that describes the rate at which a species attacks an electrophilic carbon. The higher electron density and greater lone pair availability of the sp³-hybridized N1 nitrogen make it a far superior nucleophile compared to the sp²-hybridized pyridine nitrogen.[7]

This inherent difference in nucleophilicity ensures excellent regioselectivity in a wide range of functionalization reactions. Electrophiles will almost exclusively target the N1 position, simplifying synthetic planning and obviating the need for protecting groups on the pyridine nitrogen in most cases. However, the nucleophilicity of N1 can be attenuated by electron-withdrawing substituents on the fused pyridine ring, which can decrease reactivity in sluggish transformations.[7]

Key Synthetic Transformations at the N1 Position

The robust nucleophilicity of the N1 nitrogen enables a variety of reliable and high-yielding C-N bond-forming reactions. These transformations are fundamental to decorating the THN scaffold for structure-activity relationship (SAR) studies.

N-Alkylation

N-alkylation is a straightforward method for introducing alkyl substituents at the N1 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide or through the ring-opening of an epoxide.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the N1-H, enhancing its nucleophilicity without competing with the amine in attacking the electrophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

  • Electrophile: Primary alkyl halides are excellent substrates. Epoxides are also effective electrophiles, leading to the formation of β-amino alcohols, a valuable motif in drug design.

ElectrophileBaseSolventProductYield (%)Reference
EpichlorohydrinYb(OTf)₃ (cat.)CH₂Cl₂1-(3-chloro-2-hydroxypropyl)-THNHigh[7]
IodoethaneN/ADMSO1-Ethyl-THN derivativeN/A[8]
FormaldehydeNaBH₃CNN/A1-Methyl-THN derivativeN/A[8]
  • Setup: To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine starting material (1.0 eq) in dichloromethane (CH₂Cl₂), add a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 0.2 eq).

  • Addition: Add epichlorohydrin (3.0–5.0 eq) to the solution in a sealed pressure tube.

  • Reaction: Heat the reaction mixture to 60 °C for 3–5 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with saturated aqueous NaHCO₃ and CH₂Cl₂.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate the filtrate in vacuo, and purify the resulting residue by flash column chromatography on silica gel to yield the desired 1-(3-chloro-2-hydroxypropyl) derivative.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve THN (1 eq) in CH2Cl2 B Add Yb(OTf)3 (0.2 eq) A->B C Add Epichlorohydrin (3-5 eq) in Pressure Tube B->C D Heat to 60 °C (3-5 h) C->D Seal Tube E Quench with aq. NaHCO3 D->E Cool to RT F Extract with CH2Cl2 E->F G Dry & Concentrate F->G H Purify via Chromatography G->H I I H->I Final Product

Workflow for N1-Alkylation via Epoxide Opening.
N-Arylation

The introduction of an aryl or heteroaryl group at the N1 position is a powerful strategy for modulating a compound's properties. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial. They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to ensure the stability of the catalyst and reactive intermediates.

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Pd₂(dba)₃ (palladium source) and BINAP (ligand).

  • Addition: Add the 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq), the aryl halide (e.g., bromobenzene, 1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the N1-arylated tetrahydronaphthyridine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition PdII_B [L₂Pd(II)(Ar)(Amine)]⁺X⁻ PdII_A->PdII_B Amine Coordination PdII_C L₂Pd(II)(Ar)(Amido) PdII_B->PdII_C Deprotonation (-Base-H⁺) PdII_C->Pd0 Reductive Elimination Product Ar-Amine PdII_C->Product Reactants Ar-X + Amine-H

Catalytic Cycle for Buchwald-Hartwig N-Arylation.
N-Acylation

N-acylation converts the N1 amine into an amide using an acylating agent like an acid chloride or anhydride. This transformation is typically very efficient and can be used to install a variety of functional groups or to modulate the basicity of the N1 nitrogen.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides and anhydrides are highly reactive electrophiles, often requiring no catalyst.

  • Base: A mild, non-nucleophilic amine base like triethylamine (Et₃N) or pyridine is often added as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium toward the product.

  • Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

  • Setup: Dissolve the 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the resulting amide by recrystallization or flash column chromatography.

Advanced Reactivity: The N1-Moiety as a Directing Group

Beyond its role as a nucleophile, the N1-piperidine ring can potentially act as a directing group in C-H activation reactions on the fused aromatic ring, such as Directed ortho-Metalation (DoM).

Principles of Directed ortho-Metalation (DoM)

DoM is a powerful technique for the regioselective functionalization of aromatic rings.[9] It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, delivering the base to the proximate C-H bond and kinetically favoring its deprotonation over others.[9]

In the context of an N1-substituted tetrahydronaphthyridine, the N1-alkyl or N1-aryl group could serve as the DMG. The nitrogen atom of the piperidine ring would coordinate the organolithium reagent (e.g., n-BuLi, sec-BuLi), directing deprotonation to the C8 position of the pyridine ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.

While this strategy is well-established for many heterocyclic systems, specific literature examples applying it to the tetrahydronaphthyridine core remain scarce. However, the underlying principles strongly suggest its feasibility.

Proposed Scheme for N1-Directed ortho-Metalation (DoM).

Conclusion and Future Outlook

The N1 nitrogen of the tetrahydronaphthyridine scaffold is a highly reactive and synthetically versatile handle. Its sp³-hybridized nature confers strong basicity and nucleophilicity, enabling a host of selective functionalization reactions such as N-alkylation, N-arylation, and N-acylation with predictable regioselectivity. The well-established protocols for these transformations allow for the systematic exploration of chemical space around the THN core, making it an exceptionally valuable scaffold for drug discovery programs.

Future research will likely focus on expanding the repertoire of reactions at this position, including the exploration of catalytic C-H functionalization and asymmetric transformations. Furthermore, leveraging the N1-piperidine moiety as a directing group for functionalizing the pyridine ring, as proposed with DoM, represents a promising avenue for accessing novel substitution patterns that are otherwise difficult to obtain. As our understanding of catalysis and synthetic methodology continues to grow, the strategic importance of the N1 nitrogen in tetrahydronaphthyridines is set to expand even further.

References

Mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine Derivatives

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic purine structures and serve as a core for developing potent and selective ligands for a variety of biological targets.[1] The partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine core offers a three-dimensional geometry that can be exploited for enhanced binding to protein targets. The introduction of a bromine atom at the 6-position not only provides a vector for further chemical modification via cross-coupling reactions but also plays a crucial role in modulating the electronic properties and binding affinity of the molecule.[1] This guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their role as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation. We will also touch upon their potential as kinase inhibitors, a common application for this scaffold.

Primary Molecular Target: The CXCR4 Receptor

Recent research has identified the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close structural isomer of the 1,5-naphthyridine core, as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[2][3] Given the structural similarities, the this compound core is hypothesized to act via a similar mechanism.

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), activates downstream signaling pathways that regulate cell trafficking, proliferation, and survival. The CXCR4/CXCL12 axis is implicated in a number of pathological processes, including cancer metastasis, HIV entry into host cells, and inflammatory diseases.[2]

Mechanism of Action: Competitive Antagonism

This compound derivatives are proposed to act as competitive antagonists of the CXCR4 receptor. This means they bind to the receptor at the same site as the endogenous ligand, CXCL12, but fail to induce the conformational changes necessary for receptor activation. By occupying the binding site, they prevent CXCL12 from binding and initiating downstream signaling. This blockade of CXCR4 signaling is the primary mechanism through which these compounds exert their therapeutic effects.

The CXCR4 Signaling Cascade

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events, as depicted in the diagram below. The antagonist action of this compound derivatives effectively halts this cascade at its inception.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates Antagonist 6-Bromo-THN Derivative (Antagonist) Antagonist->CXCR4 Binds & Blocks G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Responses Cellular Responses: - Chemotaxis - Proliferation - Survival Ca_release->Cellular_Responses MAPK MAPK Pathway (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses

Figure 1: Simplified CXCR4 Signaling Pathway and Point of Antagonist Intervention.

Structure-Activity Relationship (SAR)

The potency and pharmacological profile of tetrahydronaphthyridine derivatives are highly dependent on the nature and position of substituents. The following table summarizes the SAR for a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as CXCR4 antagonists, which provides valuable insights for the 6-bromo-1,5-isomer.[2][3]

CompoundR Group (at N-6)CXCR4 IC₅₀ (nM)CYP2D6 IC₅₀ (µM)
1 H>10,000>50
2 -(CH₂)₃-N(CH₃)₂1,20012
3 -(CH₂)₄-NH₂24>50
4 -(CH₂)₄-NH-Cyclopropyl1525
5 -(CH₂)₄-NH-C(O)CH₃309>50

Data extracted from Wilson et al., J. Med. Chem. 2022, 65, 5, 4058–4084.[2]

From this data, we can infer several key SAR points:

  • N-Alkylation is Crucial: The unsubstituted parent compound 1 is inactive. A nitrogen-containing side chain at the N-6 position is essential for CXCR4 antagonism.

  • Linker Length is Important: A four-carbon linker (butylamine side chain) as in compound 3 provides optimal potency.

  • Terminal Amine Substitution: Small alkyl groups on the terminal amine (compound 4 ) can be well-tolerated or even improve potency. However, acylation of the terminal amine (compound 5 ) leads to a significant decrease in activity.

  • CYP2D6 Inhibition: The introduction of the naphthyridine core significantly reduces inhibition of the CYP2D6 enzyme compared to previous tetrahydroisoquinoline-based antagonists, indicating a favorable safety profile.[3]

The 6-bromo substituent in the 1,5-naphthyridine series is anticipated to further enhance binding affinity through halogen bonding or by serving as a handle for introducing further diversity to explore interactions with the target protein.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel this compound derivative as a CXCR4 antagonist, a series of in vitro assays are required.

Experimental Workflow

Experimental_Workflow cluster_primary_screening Primary Screening cluster_functional_assays Functional Assays cluster_safety_profiling Safety & Selectivity Binding_Assay 1. Radioligand Binding Assay (Determine Ki) Calcium_Flux 2. Calcium Flux Assay (Measure functional antagonism) Binding_Assay->Calcium_Flux Potent Binders Chemotaxis_Assay 3. Chemotaxis Assay (Confirm anti-migratory effect) Calcium_Flux->Chemotaxis_Assay Functional Antagonists CYP_Inhibition 4. CYP450 Inhibition Assay (Assess off-target effects) Chemotaxis_Assay->CYP_Inhibition Confirmed Hits hERG_Assay 5. hERG Channel Assay (Assess cardiotoxicity potential) CYP_Inhibition->hERG_Assay

Figure 2: Experimental Workflow for Characterizing a Novel CXCR4 Antagonist.
Protocol 1: CXCR4 Radioligand Binding Assay

This assay determines the affinity of the test compound for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing human CXCR4.

  • [¹²⁵I]SDF-1α (radioligand).

  • Test compounds (this compound derivatives).

  • AMD3100 (a known CXCR4 antagonist, as a positive control).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • 96-well filter plates (GF/C filters).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]SDF-1α (to a final concentration of ~0.1 nM), and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the CXCR4-expressing cell membranes (final concentration ~5 µg of protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each compound concentration and determine the IC₅₀ and Ki values using non-linear regression analysis.

Protocol 2: CXCR4-Mediated Calcium Flux Assay

This functional assay measures the ability of the test compound to inhibit the intracellular calcium mobilization induced by CXCL12.

Materials:

  • CHO or HEK293 cells stably expressing human CXCR4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CXCL12.

  • Test compounds.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of CXCL12 (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

  • Immediately measure the change in fluorescence intensity over time (typically 1-2 minutes).

  • The antagonistic activity is determined by the percentage of inhibition of the CXCL12-induced calcium flux. Calculate the IC₅₀ values for each test compound.

Alternative Mechanism of Action: Kinase Inhibition

The 1,5-naphthyridine scaffold is also a well-established core for the development of kinase inhibitors.[1] While CXCR4 antagonism is a prominent mechanism for some derivatives, others may target specific protein kinases involved in cell signaling. For instance, various naphthyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK5, which are involved in cell cycle regulation and neuronal function.[4] The mechanism of action in this context would involve the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathway. The specific kinase(s) targeted would depend on the substitution pattern around the this compound core.

Conclusion

Derivatives of this compound represent a versatile and promising class of molecules for drug discovery. Their primary mechanism of action, as elucidated through studies of closely related isomers, is the competitive antagonism of the CXCR4 receptor. This activity has significant therapeutic potential in oncology, immunology, and infectious diseases. The structure-activity relationship highlights the importance of the N-alkylation pattern for potency and the favorable safety profile of the naphthyridine core with respect to CYP450 inhibition. Furthermore, the inherent ability of the 1,5-naphthyridine scaffold to interact with the ATP-binding site of kinases suggests that derivatives of this core may also be developed as potent and selective kinase inhibitors. The detailed experimental protocols provided herein offer a robust framework for the characterization of future compounds based on this privileged scaffold.

References

The Lynchpin of Discovery: A Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the pivotal role of chemical intermediates in the intricate world of pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, practical insights, and regulatory context. We will move beyond simple definitions to explore the strategic causality behind the selection, synthesis, and control of these crucial molecular entities that form the bridge between raw materials and life-saving Active Pharmaceutical Ingredients (APIs).

Deconstructing the Synthesis Chain: The Strategic Importance of Intermediates

In the multi-step journey from basic chemical precursors to a final, potent drug molecule, intermediates are the distinct chemical compounds formed at each stage.[1][2][3] They are not the final therapeutic agent but are the essential building blocks that undergo further chemical transformations to produce the API.[1][3] The quality, purity, and timely availability of these intermediates directly and profoundly impact the safety, efficacy, and cost-effectiveness of the final pharmaceutical product.[2][4]

The strategic selection of a synthetic route, and therefore its corresponding intermediates, is a cornerstone of drug development. This decision influences:

  • Efficiency and Yield: A well-designed pathway with stable, easily purified intermediates can significantly boost the overall yield and economic viability of the API manufacturing process.[1][3]

  • Purity and Safety: The impurity profile of an API is often a direct reflection of the impurities present in its preceding intermediates.[1][4] Controlling impurities at the intermediate stage is critical to ensuring the safety and quality of the final drug.[5][6]

  • Scalability: A synthetic route that is elegant on a lab scale may not be feasible for large-scale industrial production. The choice of intermediates must consider the scalability of the reactions required for their formation and conversion.[7][8]

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of the entire manufacturing process, including the synthesis of intermediates.[5][9][10]

A Functional and Structural Taxonomy of Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified based on their function within the synthesis or their chemical structure. This classification provides a framework for understanding their specific roles and challenges.

Classification by Functional Role:
  • Starting Intermediates: These are the initial "building blocks" that form the basic framework of the drug molecule.[11] They are often relatively simple compounds that serve as the foundation for subsequent chemical modifications.[11]

  • Key Intermediates: These are core structures that define the main pharmacophore or stereochemistry of the final API.[11][12] Their synthesis is often a critical and challenging step in the overall process.

  • Final Intermediates: These are the immediate precursors to the API, typically requiring only one or two final transformations.[11] The purity of the final intermediate is of paramount importance as there are limited opportunities for further purification.[11]

Classification by Chemical Structure:
Intermediate ClassDescriptionCommon Examples in API Synthesis
Heterocyclic Intermediates Compounds containing rings with at least one atom other than carbon. They are foundational to a vast number of drugs.Pyridine, Pyrimidine, Thiophene, Imidazole, Triazole derivatives.[11][13][14]
Chiral Intermediates Enantiomerically pure compounds essential for producing stereospecific drugs, where only one enantiomer has the desired therapeutic effect.Chiral alcohols, amines, and amino acid derivatives.[13][14][15][16][17]
Aromatic Halides Versatile intermediates used in cross-coupling reactions to build complex molecular scaffolds.Brominated and iodinated anilines and phenols.[13][15]
Boronic Acids and Esters Key reagents in Suzuki-Miyaura coupling reactions, widely used for forming carbon-carbon bonds in drug synthesis.Phenylboronic acid derivatives.[16][18]
Amino Acid Derivatives Protected or activated amino acids are crucial for the synthesis of peptide-based drugs and other APIs containing amide bonds.Boc-protected or Fmoc-protected amino acids.[13][16]

The Art and Science of Intermediate Synthesis: Strategies and Case Studies

The synthesis of pharmaceutical intermediates is a highly specialized field that combines principles of organic chemistry with the practical demands of process development. The goal is to develop synthetic routes that are not only efficient and high-yielding but also robust, scalable, and environmentally sustainable.

Core Synthetic Strategies:
  • Linear Synthesis: A sequential process where intermediates are produced in a step-by-step manner.

  • Convergent Synthesis: A strategy where different parts of the final molecule are synthesized separately and then combined at a later stage. This approach is often more efficient for complex molecules.

  • Asymmetric Synthesis: Techniques used to produce chiral intermediates with a high degree of enantiomeric purity. This can involve the use of chiral catalysts, enzymes (biocatalysis), or chiral starting materials.[16][17]

Case Study 1: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4) used to treat type 2 diabetes, requires a chiral β-amino acid intermediate.[12] A highly efficient asymmetric synthesis has been developed for this key component.[1][4]

Workflow: Asymmetric Hydrogenation for Sitagliptin Intermediate

G cluster_0 One-Pot Synthesis of Dehydrositagliptin cluster_1 Asymmetric Hydrogenation Start 2,4,5-Trifluorophenylacetic acid Intermediate_A β-Keto Amide Intermediate Start->Intermediate_A Mixed Anhydride Formation & Condensation Reagent1 Meldrum's Acid Reagent1->Intermediate_A Reagent2 Triazolopiperazine Product_A Dehydrositagliptin (Key Intermediate) Reagent2->Product_A Intermediate_A->Product_A Reaction with Triazolopiperazine Product_B Sitagliptin (Chiral Amine) Product_A->Product_B Hydrogenation (H2) Catalyst Rh(I)/tBu-JOSIPHOS Catalyst Catalyst->Product_B

Caption: A convergent synthesis workflow for the key Sitagliptin intermediate.

Experimental Protocol: Synthesis of Dehydrositagliptin Intermediate

This protocol is a conceptual representation based on published syntheses.[1][4]

  • Step 1: Activation and Condensation. 2,4,5-Trifluorophenylacetic acid is activated, for example, by forming a mixed anhydride. This activated species is then reacted with Meldrum's acid in the presence of a base to form a β-keto ester equivalent.

  • Step 2: Amidation. The resulting intermediate is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][13][19]triazolo[4,3-a]pyrazine hydrochloride to form the corresponding β-keto amide.

  • Step 3: Dehydration and Cyclization. The β-keto amide undergoes cyclization and dehydration to yield the key dehydrositagliptin intermediate. This three-step process can often be performed in a "one-pot" manner, significantly improving process efficiency.[1]

The subsequent asymmetric hydrogenation of this enamine intermediate using a chiral rhodium catalyst (e.g., Rh(I)/tBu-JOSIPHOS) affords the desired chiral amine with high enantiomeric excess.[4]

Case Study 2: Synthesis of a Key Intermediate for Sofosbuvir

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. Its synthesis involves the construction of a complex nucleoside phosphoramidate, which relies on a key chlorinated intermediate.[13]

Experimental Protocol: Synthesis of a Phosphorochloridate Intermediate for Sofosbuvir

This protocol is a generalized representation.[13]

  • Materials: L-alanine isopropyl ester hydrochloride, phenyl dichlorophosphate, triethylamine, and an anhydrous solvent like dichloromethane.

  • Procedure: a. A solution of L-alanine isopropyl ester hydrochloride is prepared in anhydrous dichloromethane and cooled to 0 °C under an inert atmosphere. b. Triethylamine is added dropwise to neutralize the hydrochloride salt and liberate the free amine. c. A solution of phenyl dichlorophosphate in anhydrous dichloromethane is then added dropwise at 0 °C. d. The reaction mixture is stirred, allowing for the formation of the phosphorochloridate intermediate as a mixture of diastereomers. e. The reaction is monitored by a suitable technique such as HPLC or TLC. f. Upon completion, the triethylamine hydrochloride salt is removed by filtration. g. The filtrate is concentrated, and the crude product is purified, typically by silica gel column chromatography, to yield the key phosphorochloridate intermediate.[13]

This intermediate is then reacted with a protected nucleoside to form the phosphoramidate linkage, a critical step in the synthesis of Sofosbuvir.[13]

Quality by Design: Analytical Control of Pharmaceutical Intermediates

The quality of a pharmaceutical intermediate is not merely a matter of chemical purity; it encompasses a comprehensive understanding of its physical and chemical properties, as well as its impurity profile. A robust quality control strategy is essential and is a key expectation of regulatory authorities.[6][20]

Essential Quality Control Parameters:
ParameterAnalytical Technique(s)Purpose
Identity NMR, IR, Mass Spectrometry (MS)Confirms the chemical structure of the intermediate.[20]
Purity (Assay) High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Quantifies the amount of the desired intermediate in the sample.[20][21][22]
Impurity Profile HPLC, GC-MS, LC-MSIdentifies and quantifies known and unknown impurities, including starting materials, by-products, and degradation products.[21][23][24][25]
Residual Solvents Gas Chromatography (Headspace GC)Measures the amount of residual solvents from the synthesis and purification steps.[23][24]
Water Content Karl Fischer TitrationDetermines the moisture content, which can affect stability and reactivity.[20]
Heavy Metals/Elemental Impurities Inductively Coupled Plasma (ICP-MS or ICP-OES)Quantifies potentially toxic elemental impurities.[20]

Impurity Profiling Workflow

Caption: A typical workflow for establishing the impurity profile of an intermediate.

A comprehensive understanding of the impurity profile allows for the establishment of appropriate specifications for the intermediate, ensuring that downstream processes are not negatively impacted and that the final API will meet its stringent quality requirements.[26][27][28]

The Regulatory Framework: Navigating GMP and Starting Material Designation

The manufacture of pharmaceutical intermediates falls under the purview of Good Manufacturing Practices (GMP). While the most stringent GMP requirements apply to the final API, regulatory guidelines, such as ICH Q7, stipulate that GMP principles should be applied to the manufacturing steps of intermediates.[2][5][8][14][29]

A critical aspect of the regulatory landscape is the designation of the "API starting material."[29] This is the point in the synthesis from which full GMP compliance is required.[29][30] The selection and justification of the starting material is a key component of a regulatory submission and is scrutinized by agencies like the FDA and EMA.[20][30][31]

Key Regulatory Considerations:

  • Traceability: A complete and unbroken chain of documentation is required for all raw materials and intermediates.[6]

  • Process Validation: The manufacturing processes for key intermediates must be validated to ensure they are robust and consistently produce material of the required quality.[6]

  • Change Control: Any changes to the synthesis of an intermediate, including changes in raw material suppliers, must be managed through a formal change control system and may require regulatory notification or approval.[6]

  • Impurity Control: Regulatory submissions must include a thorough discussion of the potential impurities in the API and how they are controlled, which often traces back to the control of intermediates.[24]

Regulatory Starting Material Decision Logic

Caption: Decision-making process for designating a regulatory starting material based on ICH Q11.

Conclusion: The Indispensable Role of Intermediates

Pharmaceutical intermediates are far more than mere stepping stones in a synthetic sequence; they are the lynchpins of modern drug development and manufacturing.[4][8][19] A deep understanding of their synthesis, characterization, and control is fundamental to ensuring the efficient production of high-quality, safe, and effective medicines. As the complexity of new therapeutic agents increases, so too will the innovation and scientific rigor required in the field of intermediate synthesis, reinforcing its critical importance in advancing global health.

References

A Senior Application Scientist's Guide to the Intramolecular Inverse Electron Demand Diels-Alder Synthesis of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Complexity and Control

In the landscape of modern medicinal chemistry, the tetrahydronaphthyridine (THN) scaffold stands out as a privileged structure. Its unique three-dimensional architecture, combining a saturated piperidine ring fused to a pyridine, offers a compelling blend of Fsp³-rich character for improved physicochemical properties and rigidly displayed vectors for precise target engagement.[1] However, accessing this valuable chemical space, particularly with diverse substitution patterns, remains a significant synthetic challenge. Traditional multi-step linear syntheses often lack the modularity and efficiency required for rapid library generation in drug discovery campaigns.

This guide details a powerful and elegant strategy to construct the tetrahydronaphthyridine core: the Intramolecular Inverse Electron Demand Diels-Alder (IEDDA) reaction . By leveraging the unique reactivity of electron-deficient azadienes, specifically 1,2,4,5-tetrazines, this approach offers a convergent and often spontaneous pathway to complex heterocyclic systems under mild conditions. As your senior application scientist, I will not merely present a protocol but will deconstruct the causality behind the reaction design, from precursor synthesis to the final aromatization, providing you with the field-proven insights necessary to adapt and apply this methodology to your own discovery programs.

The IEDDA Reaction: A Paradigm of Bioorthogonal Efficiency

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. In its classic form, it involves the cycloaddition of an electron-rich diene and an electron-deficient dienophile. The IEDDA reaction inverts these electronic roles, employing an electron-poor diene and an electron-rich dienophile.[2] This inversion is more than a simple electronic swap; it unlocks a unique reactivity profile, particularly when using highly electron-deficient dienes like 1,2,4,5-tetrazines.

The driving force of the tetrazine-based IEDDA reaction is the thermodynamically favorable extrusion of dinitrogen gas (N₂) from the initial bicyclic adduct. This retro-Diels-Alder step renders the overall transformation irreversible and provides a powerful thermodynamic sink for the reaction.[2][3] This high reactivity and specificity have made the IEDDA ligation a premier tool in bioorthogonal chemistry for its ability to proceed rapidly and cleanly in complex biological environments.[4][5] We, as synthetic chemists, can harness this same efficiency for the construction of complex molecular architectures.

The general mechanism proceeds in three key stages[3]:

  • [4+2] Cycloaddition: The electron-rich dienophile attacks the electron-deficient tetrazine diene.

  • Retro-Diels-Alder: The unstable bicyclic intermediate spontaneously extrudes a molecule of N₂.

  • Aromatization: The resulting dihydropyridazine intermediate aromatizes to the final stable pyridazine product, often through the elimination of a small molecule (e.g., an alcohol from an enol ether dienophile).[6]

The Intramolecular Advantage: Engineering Cyclization

While intermolecular IEDDA reactions are powerful, tethering the diene and dienophile into a single molecule provides significant advantages. Intramolecular reactions benefit from a reduced entropic barrier, often proceeding under much milder conditions and with greater efficiency than their intermolecular counterparts.[7] This principle is central to our strategy for synthesizing tetrahydronaphthyridines.

By designing a precursor that contains both a 1,2,4,5-tetrazine ring and a tethered enamine, we can orchestrate a domino reaction sequence that leads directly to the fused pyridine core of the tetrahydronaphthyridine system.

G cluster_0 Precursor Synthesis cluster_1 Domino Reaction cluster_2 Product Precursor Linear Precursor (Tetrazine-Enamine) IEDDA Intramolecular [4+2] Cycloaddition Precursor->IEDDA Spontaneous Cyclization Retro_DA N₂ Extrusion (Retro-Diels-Alder) IEDDA->Retro_DA Rapid Aromatization Aromatization Retro_DA->Aromatization Product Tetrahydronaphthyridine Core Aromatization->Product

Caption: Overall workflow for tetrahydronaphthyridine synthesis.

Precursor Synthesis: The Blueprint for Cyclization

The success of this strategy hinges on the efficient synthesis of the key linear precursor. This molecule must contain a secondary amine for enamine formation, a tether of appropriate length, and a reactive tetrazine moiety.

Synthesis of the Tetrazine-Aldehyde Component

A common and versatile approach begins with a substituted, commercially available tetrazine, such as 3-bromo-6-phenyl-1,2,4,5-tetrazine. The bromine atom serves as a handle for introducing the tether via cross-coupling reactions.[4]

Protocol 1: Synthesis of Tetrazine-Aldehyde Precursor

  • Sonogashira Coupling: To a solution of 3-bromo-6-phenyl-1,2,4,5-tetrazine (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). Degas the solution with argon for 15 minutes.

  • Add a suitable alkyne tether containing a protected aldehyde, such as 4-pentynal diethyl acetal (1.2 eq), followed by triethylamine (3.0 eq).

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC until the starting tetrazine is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the acetal-protected tetrazine.

  • Deprotection: Dissolve the purified product in a 9:1 mixture of acetone and 1M HCl. Stir at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. Dry the organic layer, filter, and concentrate to yield the desired tetrazine-aldehyde, which can often be used without further purification.

Enamine Formation and In Situ Cyclization

Enamines are typically formed by the condensation of a ketone or aldehyde with a secondary amine, with concurrent removal of water.[8][9] In our proposed sequence, the enamine is formed in situ and, due to the proximity of the highly reactive tetrazine, undergoes immediate intramolecular IEDDA cyclization.

G cluster_precursor Precursor Assembly cluster_reaction Reaction Cascade cluster_product Final Product Tetrazine_Aldehyde Tetrazine-Aldehyde (from Protocol 1) Enamine_Formation In Situ Enamine Formation + H₂O Tetrazine_Aldehyde->Enamine_Formation Secondary_Amine Secondary Amine e.g., Piperidine derivative Secondary_Amine->Enamine_Formation IEDDA_Cascade Intramolecular IEDDA - N₂ Enamine_Formation->IEDDA_Cascade Spontaneous THN_Product Tetrahydronaphthyridine IEDDA_Cascade->THN_Product

Caption: Reaction cascade from precursors to the final product.

The Domino Reaction: Mechanism and Control

The core of this methodology is the domino sequence that transforms the linear precursor into the fused heterocyclic product. Understanding the mechanism allows for rational optimization and troubleshooting.

  • Enamine Formation: The secondary amine (in this case, the piperidine nitrogen) reacts with the tethered aldehyde to form a transient enamine. This step is typically acid-catalyzed and driven by the removal of water. The enamine serves as the electron-rich dienophile.[8]

  • [4+2] Cycloaddition: The newly formed enamine double bond, held in proximity to the tetrazine ring by the tether, undergoes a rapid intramolecular [4+2] cycloaddition. This is the rate-determining step of the IEDDA sequence.

  • N₂ Extrusion: The resulting bicyclic adduct is highly unstable and immediately undergoes a retro-Diels-Alder reaction to extrude N₂, forming a dihydropyridazine intermediate.[2]

  • Aromatization to Tetrahydronaphthyridine: The dihydropyridazine tautomerizes to the more stable aromatic pyridine ring, completing the formation of the tetrahydronaphthyridine scaffold. This step is often spontaneous and rapid.

Causality in Experimental Choices:

  • Solvent: A non-protic solvent capable of azeotropically removing water, such as toluene or xylene, is ideal for driving the initial enamine formation.

  • Catalysis: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA), is often used to accelerate enamine formation. Lewis acids can also catalyze IEDDA reactions by lowering the LUMO energy of the diene, potentially allowing for lower reaction temperatures.[10][11]

  • Temperature: While many intramolecular IEDDA reactions can proceed at room temperature, gentle heating (e.g., 80-110 °C in toluene) is often employed to ensure efficient enamine formation and cyclization.

Protocol 2: Intramolecular IEDDA Synthesis of a Tetrahydronaphthyridine Core

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark trap and condenser, add the tetrazine-aldehyde precursor (1.0 eq) and a secondary amine (e.g., piperidine, 1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The disappearance of the characteristic pink/red color of the tetrazine is a strong visual indicator of reaction progress. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution. Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tetrahydronaphthyridine product.

Scope, Limitations, and Optimization

The true power of a synthetic method lies in its scope and predictability. The proposed IEDDA strategy offers considerable flexibility.

ParameterInfluence on ReactionOptimization Strategy
Tetrazine Substituents Electron-withdrawing groups (EWGs) on the tetrazine lower its LUMO energy, accelerating the reaction.[3]Use tetrazines substituted with groups like pyrimidinyl or sulfoxides for higher reactivity. Symmetrical substitution can be used to avoid regiochemical ambiguity.
Enamine Electronics Electron-donating groups on the enamine (from the secondary amine) raise its HOMO energy, increasing reactivity.Alkyl-substituted secondary amines are generally effective. The choice of amine directly incorporates diversity into the final THN structure.
Tether Length The tether must be of appropriate length (typically 3-5 atoms) to allow the enamine and tetrazine to adopt a favorable pre-transition state conformation.A 3-carbon tether (leading to a 6-membered ring upon cyclization) is often optimal. Shorter or longer tethers may disfavor cyclization or lead to alternative reaction pathways.
Steric Hindrance Bulky substituents near the reacting centers (tetrazine or enamine double bond) can slow the reaction by impeding the approach of the reacting partners.[12]Utilize less sterically encumbered precursors where possible. Increased reaction temperature may be required to overcome steric barriers.

Regioselectivity: For unsymmetrically substituted tetrazines, regioselectivity of the cycloaddition must be considered. The reaction is governed by frontier molecular orbital coefficients. Generally, the reaction proceeds to form the bond between the carbon atom of the dienophile with the largest HOMO coefficient and the carbon atom of the diene with the largest LUMO coefficient. This can often be predicted computationally or inferred from literature precedents with similar systems.[13]

Conclusion and Future Outlook

The intramolecular inverse electron demand Diels-Alder reaction represents a highly efficient and modular strategy for the synthesis of tetrahydronaphthyridines. By leveraging a domino sequence of enamine formation, [4+2] cycloaddition, N₂ extrusion, and aromatization, this method allows for the rapid construction of complex heterocyclic cores from simple, adaptable precursors. The mild reaction conditions, high yields, and operational simplicity make it an attractive approach for applications in medicinal chemistry and drug discovery where rapid analogue synthesis is paramount. Future work in this area will likely focus on expanding the scope to include a wider range of substituents, developing enantioselective variants through chiral catalysis, and applying this powerful reaction to the total synthesis of complex natural products containing the tetrahydronaphthyridine motif.

References

Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of the Tetrahydro-1,5-naphthyridine Core

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique three-dimensional structure and the presence of nitrogen atoms offer opportunities for diverse molecular interactions with biological targets. The strategic functionalization of this core is paramount in drug discovery programs, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. We will delve into the mechanistic underpinnings, provide a robust and detailed experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful implementation. The bromine atom at the 6-position of the naphthyridine ring serves as a versatile handle for introducing a wide array of aryl and heteroaryl substituents, thereby enabling the exploration of structure-activity relationships (SAR) in novel chemical entities.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (6-Bromo-TH-1,5-naphthyridine) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²B(OH)₃]⁻ (Activated Boronic Acid) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Base_Activation R²B(OH)₂ + Base → [R²B(OH)₃]⁻ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Causality Behind Experimental Choices:

  • Oxidative Addition: The reaction initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. The reactivity of aryl halides generally follows the order I > Br > Cl.[2] The C-Br bond in our substrate is sufficiently reactive for this step under standard conditions. The electron-rich nature of the pyridine ring can influence the rate of this step.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. Critically, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[4] The choice of base is therefore crucial and must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

  • Reductive Elimination: In the final step, the two organic fragments (the naphthyridine and the new aryl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Challenges with Nitrogen-Containing Heterocycles:

The presence of nitrogen atoms in the this compound substrate can present challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] The selection of appropriate ligands that can stabilize the palladium center and promote the desired catalytic cycle is therefore of utmost importance.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry
This compound213.081.0 equiv
Arylboronic AcidVariable1.2 - 1.5 equiv
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.740.03 - 0.05 equiv
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0 equiv
1,4-Dioxane (anhydrous)88.11-
Water (degassed)18.02-

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum or cap.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can lead to catalyst deactivation and homo-coupling of the boronic acid.[4]

  • Solvent Addition:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] The final concentration of the bromo-naphthyridine should be approximately 0.1 M.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to 85-100 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 6-aryl-1,2,3,4-tetrahydro-1,5-naphthyridine product.

Figure 2: Experimental Workflow for the Suzuki Coupling.

Critical Parameters and Optimization Strategies

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionRationale & Optimization Considerations
Palladium Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(dppf)Cl₂ is a robust and commercially available pre-catalyst.[6] For challenging couplings, other catalysts like Pd₂(dba)₃ with specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) can be more effective.[8]
Ligand dppf (comes with the catalyst)Dppf is a good general-purpose ligand. For electron-rich heterocycles, more electron-rich and bulky phosphine ligands can improve reaction rates and yields by promoting reductive elimination and preventing catalyst deactivation.[4]
Base K₂CO₃ (2-3 equiv)A moderately strong inorganic base is typically sufficient.[9] If the reaction is sluggish, stronger bases like Cs₂CO₃ or K₃PO₄ can be employed. The choice of base can also influence the rate of protodeboronation (a common side reaction).
Solvent System 1,4-Dioxane/H₂O (4:1 to 5:1)This mixture effectively dissolves both the organic substrates and the inorganic base.[7] Other common solvents include toluene, THF, or DMF, often with added water. Anhydrous conditions can be used with boronate esters.
Temperature 85-100 °CMost Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system. Lower temperatures may be possible with highly active catalyst systems.
Boron Source Arylboronic AcidArylboronic acids are the most common coupling partners. If protodeboronation is an issue, more stable arylboronic esters (e.g., pinacol esters) or potassium aryltrifluoroborates can be used.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure proper degassing to prevent catalyst oxidation. Screen different palladium catalysts and ligands. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase the reaction temperature.
Protodeboronation Presence of excess water; Base is too strong or reaction time is too long.Use anhydrous solvents and a boronic ester (e.g., pinacol ester). Use a milder base (e.g., NaHCO₃) if possible. Minimize reaction time.
Homo-coupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.
De-bromination of Starting Material Presence of protic impurities; Certain catalyst/ligand combinations.Use anhydrous solvents. Screen different catalyst and ligand systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently synthesize diverse libraries of novel compounds for biological evaluation. The protocol and guidelines presented in this document provide a solid foundation for achieving successful and reproducible results in the synthesis of 6-aryl-1,2,3,4-tetrahydro-1,5-naphthyridines, paving the way for advancements in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting classical methods that often suffer from harsh reaction conditions and limited substrate scope.[2] This reaction enables the coupling of an aryl or heteroaryl halide with a primary or secondary amine, offering a highly efficient and functional-group-tolerant approach to a diverse range of aminopyridine derivatives.[1][3]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system-active compounds.[4] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Ar-Br Oxidative_Addition Oxidative Addition [Ar-Pd(II)(Br)(HNR'R'')L_n] [Ar-Pd(II)(Br)(HNR'R'')L_n] Ar-Pd(II)(Br)L_n->[Ar-Pd(II)(Br)(HNR'R'')L_n] HNR'R'' Amine_Coordination Amine Coordination Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n [Ar-Pd(II)(Br)(HNR'R'')L_n]->Ar-Pd(II)(NR'R'')L_n Base Deprotonation Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Ar-NR'R'' Reductive_Elimination Reductive Elimination Regeneration Catalyst Regeneration Ar-Br 6-Bromo-1,2,3,4-tetrahydro- 1,5-naphthyridine HNR'R'' Amine Base Base

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of this compound

The successful amination of heteroaromatic halides like this compound requires careful consideration of the reaction parameters. The presence of the pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center.[6] Therefore, the choice of ligand is paramount.

Catalyst and Ligand Selection: The Heart of the Reaction

The combination of a palladium precursor and a phosphine ligand is critical for a successful transformation.[6] For electron-deficient and potentially coordinating substrates like bromo-pyridines, bulky and electron-rich ligands are often necessary to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[2][6]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[7] Precatalysts are often preferred as they can lead to more reliable formation of the active catalytic species.[8]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands from the Hartwig group have proven highly effective for challenging aminations.[2][9] For heteroaromatic substrates, bidentate ligands like BINAP and DPPF have also been successfully employed to overcome the inhibitory effects of the heteroatom.[2][10] N-heterocyclic carbene (NHC) ligands are also emerging as powerful alternatives.[11][12]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[5][13] Strong, non-nucleophilic bases are typically employed.

  • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[7]

  • Base Strength and Substrate Compatibility: The choice of base must be compatible with the functional groups present in the substrates. For base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or K₃PO₄ may be preferable, although this may necessitate higher reaction temperatures.[7][14] The solubility of the base can also impact reaction rates, with organic bases sometimes being used in combination with inorganic bases.[7]

Solvent Selection: Creating the Right Environment

The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions.[6][15]

  • Typical Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[6][16]

  • Solvent Polarity: The polarity of the solvent can influence the stability of catalytic intermediates and the overall reaction rate.[17][18][19] For instance, polar aprotic solvents can be beneficial in some cases. It is crucial to ensure the solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.[6]

Recommended Reaction Conditions: A Starting Point for Optimization

The following table summarizes a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required depending on the specific amine coupling partner.

Parameter Recommended Condition Rationale
Palladium Precursor Pd₂(dba)₃ or a suitable precatalyst (e.g., XPhos Pd G3)Provides a reliable source of Pd(0). Precatalysts can offer improved reliability.[8][9]
Ligand XPhos or RuPhosBulky, electron-rich ligands are effective for heteroaromatic substrates and can prevent catalyst inhibition.[9]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic base to facilitate amine deprotonation. K₃PO₄ is a milder alternative for sensitive substrates.[7]
Solvent Toluene or Dioxane (anhydrous and degassed)Common, inert solvents for this transformation.[6][16]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the palladium catalyst.[6]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup Combine Reagents reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress Heat and Stir workup Workup and Extraction reaction_progress->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (or dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring Reaction Progress: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure all reagents and solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere.[6]
Inappropriate ligand or baseScreen different ligands (e.g., RuPhos, SPhos, BINAP) and bases (e.g., K₃PO₄, LHMDS).[6][7]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride eliminationUse a bulkier ligand to disfavor this side reaction.[20] Lowering the reaction temperature may also help.[6]
Competing reactions of the amineIf the amine has other reactive sites, consider a protection strategy.
Difficulty in Purification Residual palladiumFilter the reaction mixture through a pad of Celite before workup. Consider using a palladium scavenger.
Complex mixture of productsRe-optimize reaction conditions to improve selectivity.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-arylated heterocycles. By carefully selecting the catalyst system, base, and solvent, the amination of this compound can be achieved in high yields, providing a reliable pathway to novel compounds for drug discovery and development. The protocol and guidelines presented in this document offer a solid foundation for researchers to successfully implement this powerful transformation in their laboratories.

References

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Arylated Tetrahydronaphthyridines in Modern Drug Discovery

The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents. This structural rigidity, combined with the presence of a basic nitrogen atom, makes THNs ideal cores for designing ligands that can engage with biological targets with high affinity and selectivity. N-arylation of the saturated nitrogen atom within the THN core represents a critical late-stage functionalization strategy, enabling the introduction of diverse aromatic and heteroaromatic groups. This modification profoundly influences the pharmacological profile of the molecule, modulating properties such as potency, selectivity, solubility, and metabolic stability. Consequently, the development of robust and versatile methods for the N-arylation of THNs is of paramount importance to researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics.

This guide provides an in-depth exploration of the palladium-catalyzed N-arylation of tetrahydronaphthyridines, a transformation commonly known as the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this powerful reaction, offer detailed, field-proven protocols, and discuss key considerations for reaction optimization and troubleshooting.

Pillar 1: Mechanistic Rationale - The Engine of C-N Bond Formation

The palladium-catalyzed N-arylation of amines is a cornerstone of modern organic synthesis.[1] Its success hinges on a well-defined catalytic cycle that efficiently couples an amine with an aryl halide. Understanding this cycle is not merely academic; it empowers the scientist to make rational decisions when selecting catalysts, ligands, and reaction conditions to overcome challenges inherent to specific substrates.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2]

  • Amine Coordination & Deprotonation : The tetrahydronaphthyridine binds to the Pd(II) center. A base then deprotonates the coordinated nitrogen, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine without causing unwanted side reactions.[3]

  • Reductive Elimination : This is the product-forming step. The aryl group and the nitrogen atom couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands are known to accelerate this step.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ pd2_amido L-Pd(II)(Ar)(NR₂) (Palladium Amido Complex) pd2_aryl->amine_complex Amine Coordination pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (N-Aryl Tetrahydronaphthyridine) amine_complex->pd2_amido Deprotonation (-H-Base)⁺X⁻ aryl_halide Ar-X amine HNR₂ (Tetrahydronaphthyridine) base Base

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig N-Arylation.

Pillar 2: The Critical Role of Ligand Selection

For challenging substrates like saturated secondary amines, the choice of phosphine ligand is arguably the most critical parameter for a successful reaction. Tetrahydronaphthyridines, being cyclic secondary amines, can be sterically demanding. The ideal ligand must stabilize the palladium center, promote the key steps of the catalytic cycle, and prevent catalyst deactivation.

Key Ligand Classes:

  • Bulky Biarylphosphines : Developed by the Buchwald group, ligands like XPhos, SPhos, and RuPhos are often the first choice for N-arylation of secondary amines.[5] Their steric bulk and electron-rich nature facilitate both oxidative addition and reductive elimination.

  • Bidentate Phosphines : Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have also proven effective, particularly in early generations of the reaction.[1][6] They are thought to prevent the formation of inactive palladium dimers.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong electron-donating ligands that can form highly stable and active palladium complexes, making them a powerful alternative to phosphines for challenging couplings.[7][8]

The selection of the optimal ligand is often empirical and substrate-dependent. A screening of several ligands from different classes is a prudent starting point for any new tetrahydronaphthyridine-aryl halide coupling pair.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the N-arylation of a generic tetrahydronaphthyridine substrate. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure reproducibility and high yields.

General Protocol for Palladium-Catalyzed N-Arylation

This protocol is based on conditions reported for the successful N-arylation of a 1,2,3,4-tetrahydro-1,5-naphthyridine derivative.[6]

Materials:

  • Tetrahydronaphthyridine derivative (1.0 equiv)

  • Aryl halide (Ar-X, 1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition : Add the tetrahydronaphthyridine derivative and the anhydrous, degassed solvent. Stir the mixture for 5-10 minutes at room temperature to allow for catalyst pre-activation.

  • Aryl Halide Addition : Add the aryl halide to the reaction mixture. If the aryl halide is a solid, it can be added along with the other solids in step 1.

  • Reaction : Seal the vessel and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated tetrahydronaphthyridine.

Figure 2: General Experimental Workflow for N-Arylation.

Data Presentation: A Guide to Reaction Optimization

Optimizing the N-arylation of a new tetrahydronaphthyridine requires a systematic evaluation of key reaction parameters. The following table summarizes common variables and their typical effects, providing a logical framework for optimization studies.

Parameter Common Options Rationale & Field Insights Typical Starting Point
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pd(0) sources like Pd₂(dba)₃ can be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is usually facile. Pre-catalysts offer convenience and air stability.Pd₂(dba)₃ (1 mol%)
Ligand Bulky Monophosphines: XPhos, RuPhosBidentate: BINAPNHCs: IPr, SIPrThe ligand is crucial. For cyclic secondary amines, bulky, electron-rich monophosphines are often superior. A screen of 2-3 ligands is recommended.[5][9]XPhos (2 mol%)
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic alkoxides are standard.[3] If the substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.NaOtBu (1.5 equiv)
Solvent Toluene, Dioxane, THF, CPMENon-polar, aprotic solvents are preferred. Toluene and dioxane are the most common and generally give good results. Ensure the solvent is anhydrous and degassed.[10]Toluene (0.1 M)
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides. Start around 100 °C for aryl bromides and adjust as needed based on reaction rate and stability of reactants.100 °C
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity generally follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl iodides can sometimes inhibit the catalyst.[10] Aryl chlorides are challenging but cost-effective, often requiring more specialized ligands.Aryl Bromide

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive catalyst (oxygen/moisture).2. Poor choice of ligand/base.3. Low reaction temperature.4. Substrate insolubility.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents.2. Screen a different class of ligand (e.g., switch from bidentate to bulky monophosphine) and a stronger base.3. Increase temperature in 10 °C increments.4. Try a different solvent (e.g., dioxane) or increase solvent volume.[10]
Hydrodehalogenation The aryl halide is reduced instead of coupled.This side reaction is often competitive with slow amination. Use a more electron-rich, bulkier ligand to favor reductive elimination over β-hydride elimination pathways.[1]
Dark Black Precipitate Palladium black formation (catalyst decomposition).The ligand may not be effectively stabilizing the Pd(0) species. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Incomplete Conversion Catalyst deactivation or insufficient reaction time/temperature.Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). Increase reaction time or temperature.

Conclusion

The palladium-catalyzed N-arylation is an indispensable tool for the functionalization of tetrahydronaphthyridine scaffolds. A deep understanding of the catalytic cycle, coupled with rational selection and screening of ligands, bases, and solvents, enables the efficient synthesis of diverse libraries of N-arylated compounds. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this critical transformation in their drug discovery programs, ultimately paving the way for the development of next-generation therapeutics.

References

Application Note & Protocols: Strategic Epoxide Ring-Opening Reactions with 1,2,3,4-Tetrahydro-1,5-Naphthyridines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged "drug-like" heterocyclic motif, serving as a foundational structure in modern medicinal chemistry.[1] A robust and versatile method for its derivatization is the nucleophilic ring-opening of epoxides, which generates highly functionalized β-amino alcohol building blocks. These products are pivotal intermediates for the synthesis of compound libraries and complex pharmaceutical agents.[2][3] This guide provides an in-depth analysis of the reaction mechanism, explores the critical parameters governing its success, and delivers field-proven, step-by-step protocols for researchers in organic synthesis and drug development. We will delve into the causality behind experimental choices, from catalyst selection to substrate considerations, ensuring a comprehensive understanding of this powerful synthetic transformation.

Core Principles: Mechanism, Regio- and Stereoselectivity

The reaction between a 1,2,3,4-tetrahydro-1,5-naphthyridine and an epoxide is a classic example of a nucleophilic substitution reaction (Sɴ2) driven by the release of ring strain in the three-membered epoxide ring.[4][5] The N1 nitrogen of the naphthyridine acts as the nucleophile. Due to the high energy of the strained ether, the reaction proceeds even though an alkoxide is typically a poor leaving group.[6]

1.1. The Role of Lewis Acid Catalysis While the reaction can proceed uncatalyzed, it is often sluggish. The introduction of a Lewis acid catalyst dramatically accelerates the reaction. The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack.[7] This activation polarizes the C-O bonds and facilitates their cleavage. Computational studies have shown that Lewis acid coordination makes the epoxide oxygen a "better leaving group," thereby lowering the activation energy of the ring-opening process.[7]

1.2. Mechanistic Pathway The reaction proceeds via a backside attack of the nucleophilic nitrogen on one of the epoxide carbons. This Sɴ2 mechanism dictates a specific stereochemical outcome: an inversion of configuration at the carbon center that is attacked.[8] The result is an anti-dihydroxylation, where the newly formed C-N bond and C-O bond are on opposite faces of the original epoxide plane.[4][9]

Epoxide_Opening_Mechanism General Mechanism of Lewis Acid-Catalyzed Epoxide Opening cluster_reactants cluster_intermediate cluster_ts cluster_product Naph 1,2,3,4-Tetrahydro- 1,5-Naphthyridine (Nu:) TS Sɴ2 Transition State Naph->TS Nucleophilic Attack Epoxide Epoxide ActivatedEpoxide [Activated Epoxide-LA Complex] Epoxide->ActivatedEpoxide Coordination LA Lewis Acid (LA) LA->ActivatedEpoxide ActivatedEpoxide->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening FinalProduct β-Amino Alcohol Product (trans-configuration) Alkoxide->FinalProduct Workup Aqueous Workup (H+) Workup->FinalProduct Protonation

Caption: Lewis acid activation and subsequent Sɴ2 attack.

1.3. Regioselectivity: A Predictable Outcome When an unsymmetrical epoxide is used, the site of nucleophilic attack is governed by a combination of steric and electronic factors. For reactions under basic or neutral conditions (strong nucleophile), the attack predominantly occurs at the less sterically hindered carbon atom .[4][8] This is a hallmark of the Sɴ2 mechanism. This contrasts with acid-catalyzed openings with weak nucleophiles, where attack at the more substituted carbon is often favored due to a partially developed positive charge in the transition state.[6] In the context of the potent nucleophile 1,2,3,4-tetrahydro-1,5-naphthyridine, steric control is the guiding principle.

Critical Experimental Parameters: The Causality Behind Choices

The success and efficiency of the epoxide opening reaction are highly dependent on several key factors. Understanding these allows for rational optimization and troubleshooting.

2.1. Naphthyridine Nucleophilicity: The Role of Substituents The nucleophilic character of the N1 nitrogen is paramount. Its reactivity is directly modulated by the electronic nature of substituents on the pyridine ring of the naphthyridine scaffold.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups enhance the electron density on the pyridine ring, increasing the nucleophilicity of the N1 nitrogen and accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups such as esters (-COOR) or nitriles (-CN) significantly decrease the electron density of the ring system. This reduction in nucleophilicity can make the reaction extremely sluggish or even prevent it from proceeding to completion under standard conditions.[10]

Substituent Type on Pyridine RingN1 NucleophilicityExpected Reactivity in Epoxide OpeningReference
Electron-Donating (e.g., -CH₃, -OCH₃)HighGood to Excellent Yields[10]
Neutral (e.g., -H, -Cl)ModerateModerate to Good Yields[10]
Electron-Withdrawing (e.g., -COOEt)LowSluggish, Low Yields, or No Reaction
Caption: Impact of substituents on naphthyridine reactivity.

2.2. Catalyst Selection: Optimizing for Efficiency While many Lewis acids can catalyze epoxide openings, their effectiveness varies. A comparative study on the reaction with epichlorohydrin found Ytterbium triflate (Yb(OTf)₃) to be the most effective catalyst.[10]

Lewis Acid CatalystEfficacy in Naphthyridine-Epoxide OpeningReference
Yb(OTf)₃ Most Effective [10]
LiClO₄Lower Yield / Ineffective[10]
B(C₆F₅)₃Ineffective[10]
Sc(OTf)₃Lower Yield[10]
ZrCl₄Ineffective[10]
Caption: Comparison of Lewis acid catalysts.

The superior performance of Yb(OTf)₃ can be attributed to its optimal balance of Lewis acidity, oxophilicity, and tolerance to nitrogen-containing substrates.

Detailed Experimental Protocol: Synthesis of (R)-1-(1-(1,2,3,4-tetrahydro-1,5-naphthyridin-1-yl)-3-chloropropan-2-ol)

This protocol is adapted from a validated procedure and provides a representative example of the reaction using a readily available chiral epoxide.[10]

3.1. Materials & Equipment

  • Reagents: 1,2,3,4-Tetrahydro-1,5-naphthyridine, (R)-(-)-Epichlorohydrin (≥99%), Ytterbium(III) triflate (Yb(OTf)₃), Dichloromethane (CH₂Cl₂, anhydrous), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Sodium Sulfate (Na₂SO₄, anhydrous).

  • Equipment: Pressure tube with a screw cap and PTFE septum, magnetic stirrer and stir bar, heating block or oil bath, standard laboratory glassware, rotary evaporator, flash chromatography system with silica gel.

3.2. Experimental Workflow Diagram

Experimental_Workflow Protocol Workflow A 1. Reagent Addition - Add Naphthyridine, Yb(OTf)₃,  and CH₂Cl₂ to pressure tube. B 2. Epoxide Addition - Add Epichlorohydrin. A->B C 3. Reaction - Seal tube and heat at 60°C  for ~5 hours. B->C D 4. Cooling & Quenching - Cool to room temperature. - Quench with sat. NaHCO₃. C->D E 5. Extraction - Extract with CH₂Cl₂ (3x). D->E F 6. Drying & Concentration - Dry combined organic layers  over Na₂SO₄. - Concentrate in vacuo. E->F G 7. Purification - Purify crude product via  flash column chromatography. F->G H 8. Characterization - Analyze pure product  (NMR, MS, etc.). G->H

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry pressure tube equipped with a magnetic stir bar, add 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 mmol, 1.0 eq).

  • Add Ytterbium(III) triflate (Yb(OTf)₃) (0.2 mmol, 0.2 eq).

  • Add anhydrous dichloromethane (CH₂Cl₂) (5 mL).

  • Stir the mixture at room temperature for 5 minutes to allow for dissolution and catalyst coordination.

  • Add (R)-(-)-Epichlorohydrin (3.0 mmol, 3.0 eq) to the mixture.

  • Reaction Execution: Securely seal the pressure tube and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 5 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Purification: After 5 hours, remove the pressure tube from the heat and allow it to cool to room temperature.

  • Carefully unseal the tube and transfer the contents to a separatory funnel.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol product.

3.4. Self-Validation and Characterization

  • Expected Outcome: The product should be isolated as a viscous oil or solid. The yield should be in the good to excellent range, contingent on the purity of the starting materials.

  • Confirmation of Structure: The structure of the product should be confirmed using standard spectroscopic techniques:

    • ¹H NMR: Expect to see characteristic signals for the naphthyridine core, a new methine proton adjacent to the hydroxyl group, and diastereotopic methylene protons of the propyl chain.

    • ¹³C NMR: Appearance of new signals corresponding to the three carbons of the chloropropanol side chain.

    • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the product.

  • Regioselectivity Check: The ¹H NMR spectrum will confirm attack at the less substituted carbon of epichlorohydrin. The chloromethyl group (CH₂Cl) signal should integrate to two protons and appear as a doublet, while the CH-OH proton will be a multiplet.

Applications in Library Synthesis for Drug Discovery

This reaction is not merely for synthesizing single molecules; its true power lies in its application to library development.[1] The β-amino alcohol products serve as versatile intermediates. For instance, the chlorohydrin product obtained from epichlorohydrin can be readily converted back into an epoxide under basic conditions (e.g., with NaH).[10] This new, tethered epoxide can then be subjected to a second ring-opening reaction with a diverse set of nucleophiles, rapidly generating a library of complex molecules from a common intermediate.

Library_Synthesis Library Development Strategy Naph Naphthyridine Scaffold (A) Step1 Step 1: Yb(OTf)₃ Catalyzed Opening Naph->Step1 Epi Epichlorohydrin (B) Epi->Step1 Intermediate1 Chlorohydrin Intermediate (A-B') Step1->Intermediate1 Step2 Step 2: Base-mediated Epoxide Re-closure Intermediate1->Step2 Intermediate2 Tethered Epoxide (A-B'') Step2->Intermediate2 Step3 Step 3: 2nd Nucleophilic Opening Intermediate2->Step3 Library Diverse Library (A-B''-Nu) Step3->Library Nu Nucleophile Pool (R-NH₂, R-OH, R-SH...) Nu->Step3

Caption: Diversification strategy via epoxide re-closure.

This two-step sequence allows for the introduction of three points of diversity: the initial naphthyridine scaffold, the initial epoxide, and the final nucleophile, making it a highly efficient strategy for exploring chemical space in the search for new bioactive compounds.

References

Urea formation with 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine and isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Urea Formation with 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine and Isocyanates for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Executive Summary & Introduction

The urea functional group is a cornerstone in modern medicinal chemistry, celebrated for its capacity to form stable, bidentate hydrogen bonds with biological targets, thereby enhancing drug potency and modulating pharmacokinetic properties.[1][2][3] Its presence is integral to a multitude of FDA-approved drugs, ranging from anticancer agents to antivirals.[2][4][5] This application note provides a detailed guide to the synthesis of novel urea derivatives by coupling the privileged this compound scaffold with various isocyanates. The 1,5-naphthyridine core is itself a significant pharmacophore, found in numerous biologically active compounds.[6][7][8][9] The combination of these two moieties offers a powerful strategy for generating structurally diverse compound libraries for drug discovery.

This document outlines the underlying reaction mechanism, provides a robust and validated experimental protocol, discusses safety considerations, and presents a workflow for synthesizing and characterizing these valuable compounds.

Reaction Mechanism: Nucleophilic Addition

The formation of a urea linkage from an amine and an isocyanate is a classic, highly efficient nucleophilic addition reaction.[10][11] The secondary amine nitrogen of the this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This process is typically rapid at room temperature and proceeds without the need for a base or catalyst, forming a stable tetrahedral intermediate that quickly rearranges to the final urea product.[10][12]

Urea Formation Mechanism Naphthyridine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Naphthyridine->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Intermediate Urea N,N'-Disubstituted Urea Product Intermediate->Urea Proton Transfer Experimental_Workflow A 1. Reaction Setup (Dry Flask, Inert Atmosphere) B 2. Dissolve Naphthyridine in Anhydrous Solvent A->B C 3. Add Isocyanate (1.05 eq.) B->C D 4. Stir at Room Temp & Monitor by TLC C->D E 5. Reaction Complete? D->E F 6. Work-up (Concentrate / Filter) E->F Yes I Continue Stirring E->I No G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS, HPLC) G->H I->D

References

Application Note: High-Throughput Synthesis of a Tetrahydronaphthyridine-Based Chemical Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that is attractive for the development of novel therapeutics. This application note provides a comprehensive guide to the efficient synthesis of a diverse chemical library based on a functionalized 1,2,3,4-tetrahydro-1,5-naphthyridine core. We present a detailed, field-proven protocol for the multi-step synthesis of the core scaffold, followed by robust, parallel diversification strategies to generate a library of analogues. This guide emphasizes the rationale behind experimental choices, self-validating protocols, and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: The Tetrahydronaphthyridine Scaffold - A Versatile Core for Drug Discovery

Bicyclic nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, and among them, the tetrahydronaphthyridine framework has emerged as a particularly valuable scaffold.[1][2] Its semi-saturated, fused ring system provides a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets. This structural rigidity can lead to improved binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues.

The tetrahydronaphthyridine core is present in a number of biologically active molecules and clinical candidates. For instance, it forms the core of potent CXCR4 antagonists, which have potential applications in HIV therapy and cancer.[3][4] Additionally, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma and as Retinoid-related Orphan Receptor γt (RORγt) inverse agonists for autoimmune diseases.[5]

The amenability of the tetrahydronaphthyridine scaffold to chemical modification at multiple positions makes it an ideal candidate for the construction of diverse compound libraries for high-throughput screening.[6][7] This application note will detail a robust strategy for the synthesis and diversification of a 1,2,3,4-tetrahydro-1,5-naphthyridine library, suitable for identifying novel hit compounds in drug discovery campaigns.

Design Rationale for Library Synthesis

The design of a chemical library should maximize chemical diversity around a central scaffold to effectively explore the chemical space relevant to a biological target. Our strategy for the tetrahydronaphthyridine library is based on the following principles:

  • A Versatile Core Scaffold: We will synthesize a 1,2,3,4-tetrahydro-1,5-naphthyridine core with a functional handle, such as a primary or secondary amine, that allows for a wide range of subsequent chemical transformations.

  • Multiple Points of Diversification: The chosen scaffold allows for diversification at, at least, two key positions: the N1 nitrogen of the tetrahydropyridine ring and a functional group on the pyridine ring. This allows for the systematic exploration of structure-activity relationships (SAR).

  • Solution-Phase Parallel Synthesis: To facilitate rapid library generation, we will employ solution-phase parallel synthesis techniques.[8][] This approach offers flexibility in reaction conditions and is well-suited for the multi-step synthesis of complex molecules.

  • Judicious Building Block Selection: The choice of building blocks for diversification is critical for generating a high-quality library. We will utilize a diverse set of commercially available carboxylic acids, sulfonyl chlorides, and isocyanates to introduce a wide range of chemical functionalities, such as different aromatic and aliphatic groups, hydrogen bond donors and acceptors, and groups with varying electronic properties.[10][11]

Below is a graphical representation of our library synthesis strategy.

Library_Synthesis_Strategy cluster_core Core Scaffold Synthesis cluster_diversification Parallel Diversification cluster_products Compound Library cluster_analysis Quality Control Core_Start Starting Materials Core_Intermediate Functionalized Tetrahydronaphthyridine Core Core_Start->Core_Intermediate Multi-step Synthesis Amide_Coupling Amide Coupling (Carboxylic Acids) Core_Intermediate->Amide_Coupling Diversification Point 1 Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core_Intermediate->Sulfonylation Diversification Point 1 Urea_Formation Urea Formation (Isocyanates) Core_Intermediate->Urea_Formation Diversification Point 1 Library Diverse Tetrahydronaphthyridine Library Amide_Coupling->Library Sulfonylation->Library Urea_Formation->Library QC LC-MS & NMR Analysis Library->QC

Caption: Overall workflow for the tetrahydronaphthyridine library synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the subsequent parallel diversification reactions.

Part 1: Synthesis of the 1,2,3,4-Tetrahydro-1,5-naphthyridine Core

The synthesis of the functionalized tetrahydronaphthyridine core is a critical first step. The following protocol is adapted from established literature procedures and has been optimized for robustness and scalability.[12]

Materials:

  • 2-Chloro-3-aminopyridine

  • Acrolein

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Step 1: Synthesis of 2-Chloro-3-(prop-2-en-1-ylamino)pyridine.

    • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in methanol, add acrolein (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Intramolecular Cyclization to form 1,2,3,4-Tetrahydro-1,5-naphthyridine.

    • Dissolve the product from Step 1 in a suitable high-boiling solvent (e.g., diphenyl ether).

    • Add a catalytic amount of a strong acid (e.g., polyphosphoric acid).

    • Heat the reaction mixture to 180-200 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 1,2,3,4-tetrahydro-1,5-naphthyridine core.

Part 2: Parallel Library Synthesis via Diversification Reactions

With the core scaffold in hand, the next step is to perform parallel diversification reactions to generate the compound library. The following protocols are designed for a 24 or 96-well plate format.[][13]

General Considerations for Parallel Synthesis:

  • Reaction Vessels: Use appropriate reaction blocks or plates compatible with the desired reaction temperature and stirring method.

  • Reagent Dispensing: Utilize automated liquid handlers or multichannel pipettes for accurate and efficient reagent addition.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, perform the setup in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2.1: Amide Coupling

  • Stock Solutions:

    • Prepare a stock solution of the tetrahydronaphthyridine core (1.0 eq) in a suitable solvent (e.g., DMF or DCM).

    • Prepare a diverse set of carboxylic acids (1.2 eq) as individual stock solutions in the same solvent.

    • Prepare a stock solution of a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) in the same solvent.

  • Reaction Setup:

    • Dispense the tetrahydronaphthyridine core stock solution into each well of the reaction plate.

    • Add the individual carboxylic acid stock solutions to their respective wells.

    • Add the coupling agent and base solution to each well.

    • Seal the reaction plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic extracts using a centrifugal evaporator.

    • Purify the library members using high-throughput parallel purification techniques such as mass-directed automated HPLC.[1]

Protocol 2.2: Sulfonylation

  • Stock Solutions:

    • Prepare a stock solution of the tetrahydronaphthyridine core (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., DCM).

    • Prepare a diverse set of sulfonyl chlorides (1.1 eq) as individual stock solutions in the same solvent.

  • Reaction Setup:

    • Dispense the tetrahydronaphthyridine core and base solution into each well.

    • Add the individual sulfonyl chloride stock solutions to their respective wells.

    • Seal the plate and shake at room temperature for 4-8 hours.

  • Work-up and Purification: Follow the same procedure as described for the amide coupling.

Protocol 2.3: Urea Formation

  • Stock Solutions:

    • Prepare a stock solution of the tetrahydronaphthyridine core (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM).

    • Prepare a diverse set of isocyanates (1.1 eq) as individual stock solutions in the same solvent.

  • Reaction Setup:

    • Dispense the tetrahydronaphthyridine core solution into each well.

    • Add the individual isocyanate stock solutions to their respective wells.

    • Seal the plate and shake at room temperature for 2-6 hours.

  • Work-up and Purification: Follow the same procedure as described for the amide coupling.

Diversification_Workflow cluster_reactions Parallel Reactions (96-well plate) cluster_purification Purification cluster_analysis Quality Control Core Tetrahydronaphthyridine Core Amides Amide Coupling + Carboxylic Acids Core->Amides Sulfonamides Sulfonylation + Sulfonyl Chlorides Core->Sulfonamides Ureas Urea Formation + Isocyanates Core->Ureas Purify Mass-Directed Automated HPLC Amides->Purify Sulfonamides->Purify Ureas->Purify Analysis LC-MS & NMR (Purity & Identity) Purify->Analysis

Caption: Workflow for the parallel diversification and purification of the library.

Library Characterization and Quality Control

The quality of a compound library is paramount for the reliability of high-throughput screening results. Therefore, a rigorous quality control (QC) process is essential.

Table 1: Quality Control Parameters

ParameterMethodAcceptance Criteria
Identity Confirmation LC-MSObserved mass matches the calculated mass of the expected product.
Purity Assessment LC-MS (UV detection at 214 nm and 254 nm)Purity ≥ 90%
Structural Verification (for a subset) ¹H NMRSpectrum is consistent with the proposed structure.
Compound Concentration qNMR or Evaporative Light Scattering Detector (ELSD)Concentration is within ±15% of the target concentration.

Protocol for Library QC:

  • Primary QC (LC-MS): Analyze each purified library member by LC-MS to confirm its identity (by mass) and determine its purity (by UV peak area).[6]

  • Secondary QC (NMR): For a representative subset of the library (e.g., 5-10%), acquire ¹H NMR spectra to provide an additional layer of structural confirmation.[3]

  • Data Management: All analytical data should be stored in a searchable database, linked to the corresponding compound structure and plate/well location.

Troubleshooting

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in core synthesis Incomplete reaction; side product formation; difficult purification.Optimize reaction time and temperature; use a different catalyst or solvent; explore alternative purification methods (e.g., crystallization).
Low conversion in diversification reactions Inactive reagents; steric hindrance; poor solubility.Use fresh reagents; increase reaction temperature or time; switch to a more potent coupling agent; use a co-solvent to improve solubility.
Multiple products observed by LC-MS Side reactions (e.g., acylation at an alternative site); epimerization.Use protecting groups if necessary; optimize reaction conditions to be milder; use a chiral stationary phase for purification if epimers are formed.
Poor purity after purification Co-eluting impurities; compound degradation on the column.Optimize the HPLC gradient; use a different column chemistry; check the stability of the compound under the purification conditions.
Inconsistent analytical data Sample precipitation; instrument malfunction.Ensure complete dissolution of samples before analysis; perform regular instrument calibration and maintenance.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a diverse chemical library based on the medicinally important tetrahydronaphthyridine scaffold. By following the outlined protocols for core synthesis, parallel diversification, and rigorous quality control, researchers can efficiently generate high-quality compound libraries for hit identification in drug discovery programs. The modularity of the described synthetic approach allows for the facile generation of a wide range of analogues, enabling a thorough exploration of the structure-activity landscape around this privileged scaffold.

References

Application Notes and Protocols for the Derivatization at the N-1 Position of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydronaphthyridine Scaffold and the Significance of N-1 Functionalization

Tetrahydronaphthyridines (THNs) are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] These scaffolds, which fuse a pyridine ring with a piperidine ring, offer a unique combination of structural rigidity, three-dimensionality, and synthetic tractability.[1] The partially saturated nature of the THN core provides access to a greater chemical space compared to their flat, aromatic counterparts, a feature highly desirable in modern drug discovery for improving physicochemical properties such as solubility and metabolic stability.

The strategic functionalization of the THN core is paramount for modulating its pharmacological activity. The secondary amine at the N-1 position of the piperidine ring is a particularly attractive handle for chemical modification. Derivatization at this position allows for the introduction of a wide array of substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. This application note provides a detailed guide to the most common and effective strategies for the derivatization of the N-1 position of tetrahydronaphthyridines, with a focus on N-alkylation and N-arylation, complete with detailed experimental protocols for researchers in drug development.

Synthetic Strategies for N-1 Derivatization: A Mechanistic Perspective

The nucleophilic character of the secondary amine at the N-1 position of the tetrahydronaphthyridine core allows for a variety of chemical transformations. The reactivity of this nitrogen is, however, influenced by the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups can diminish its nucleophilicity, potentially requiring more forcing reaction conditions.[2]

N-Alkylation: Expanding Chemical Diversity

N-alkylation is a fundamental and versatile method for introducing a wide range of alkyl groups at the N-1 position. This can be achieved through several methods, most commonly via nucleophilic substitution with alkyl halides.

Causality of Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically used to deprotonate the N-1 amine, generating the more nucleophilic amide anion without competing in the alkylation reaction. The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are commonly employed as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack. The reactivity of the alkyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. However, over-alkylation to form a quaternary ammonium salt can be a potential side reaction, especially with more reactive alkyl halides and a large excess of the alkylating agent.[3][4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,2,3,4-Tetrahydro-1,5-naphthyridine with Alkyl Halides

This protocol provides a general method for the N-alkylation of a tetrahydronaphthyridine scaffold using an alkyl halide.

Materials:

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydro-1,5-naphthyridine in DMF (or CH₃CN) at room temperature, add the base (K₂CO₃ or Et₃N).

  • Stir the mixture for 10-15 minutes to ensure complete deprotonation of the N-1 amine.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated tetrahydronaphthyridine.

Data Presentation: Representative N-Alkylation Reactions

EntryTetrahydronaphthyridine SubstrateAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
11,2,3,4-Tetrahydro-1,5-naphthyridineBenzyl bromideK₂CO₃DMFRT12~85
21,2,3,4-Tetrahydro-1,5-naphthyridineIodomethaneEt₃NCH₃CN506~90
37-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridineEthyl bromoacetateK₂CO₃DMF608~80
N-Arylation via Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This reaction is particularly valuable for the N-arylation of tetrahydronaphthyridines, allowing for the introduction of a diverse range of aryl and heteroaryl substituents.

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be used, including Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(II) sources are reduced in situ to the active Pd(0) catalyst.

  • Ligand: The choice of phosphine ligand is crucial and significantly influences the reaction's scope and efficiency. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often employed. These ligands promote the formation of a monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalytic species.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Oxidative\nAddition->Amine\nCoordination R₂NH Deprotonation Palladium Amido Complex L-Pd(II)(Ar)(NR₂) Amine\nCoordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Product Ar-NR₂ forms)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridine

This protocol provides a general method for the palladium-catalyzed N-arylation of a tetrahydronaphthyridine scaffold.

Materials:

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine (1.0 eq)

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 - 1.2 eq)

  • Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium source, the phosphine ligand, and the base.

  • Add the 1,2,3,4-tetrahydro-1,5-naphthyridine and the aryl halide.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated tetrahydronaphthyridine.

Data Presentation: Representative N-Arylation Reactions

EntryTetrahydronaphthyridine SubstrateAryl HalidePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
11,2,3,4-Tetrahydro-1,5-naphthyridineBromobenzenePd₂(dba)₃XPhosNaOtBuToluene100~89
21,2,3,4-Tetrahydro-1,5-naphthyridine4-ChloroanisolePd(OAc)₂SPhosNaOtBuDioxane110~85
37-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine2-BromopyridinePd₂(dba)₃RuPhosNaOtBuToluene100~78

Workflow for a Typical N-1 Derivatization Experiment

The following diagram illustrates a standard workflow for the N-1 derivatization of a tetrahydronaphthyridine, from reaction setup to final product characterization.

Derivatization_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Weigh Reactants (THN, Reagent, Base, Catalyst/Ligand) Solvent Add Anhydrous Solvent under Inert Atmosphere Start->Solvent Reaction Stir and Heat (Monitor by TLC/LC-MS) Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for N-1 derivatization.

Conclusion

The derivatization of the N-1 position of tetrahydronaphthyridines is a cornerstone in the exploration of this privileged scaffold for drug discovery. N-alkylation and Buchwald-Hartwig N-arylation represent robust and versatile strategies for introducing a vast array of substituents, thereby enabling comprehensive structure-activity relationship studies. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to confidently and efficiently functionalize the tetrahydronaphthyridine core, paving the way for the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Navigating Suzuki Coupling: A Technical Guide to Preventing De-bromination Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the undesired side reaction of de-bromination.

Troubleshooting Guide: From Frustration to Fruition

Here, we address specific issues you might encounter during your experiments, providing not just solutions, but the rationale behind them.

Q1: My starting aryl bromide is being consumed, but I'm primarily isolating the de-brominated arene instead of my target biaryl. What is happening and how can I fix it?

A1: This is a classic case of a competing side reaction known as hydrodebromination, where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This diversion from the desired catalytic cycle significantly lowers the yield of your coupled product and introduces challenging impurities.[2]

The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This intermediate can arise from various sources within your reaction mixture, including the solvent (especially alcohols or residual water), the base, or even certain additives.[2][3] Once formed, this Pd-H species can intercept the palladium(II) intermediate in a competing catalytic cycle, leading to the reductive elimination of the de-brominated product instead of the desired cross-coupled product.[3]

Actionable Troubleshooting Steps:

  • Re-evaluate Your Base Selection: The choice of base is critical. Strong bases, particularly hydroxides (like NaOH or KOH) and alkoxides (like NaOtBu), can promote the formation of Pd-H species, thereby increasing the extent of de-bromination.[2][4]

    • Recommendation: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally less prone to generating hydride species.[2]

  • Scrutinize Your Ligand Choice: The ligand plays a pivotal role in modulating the reactivity of the palladium center.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos can accelerate the rate of reductive elimination of the desired product, outcompeting the de-bromination pathway.[2] These ligands promote the desired C-C bond formation.

  • Solvent and Water Content: Protic solvents or excess water can serve as a source for the problematic hydride species.[1]

    • Recommendation: Use anhydrous, degassed aprotic polar solvents like dioxane or toluene.[2] While a small amount of water is often necessary to facilitate the catalytic cycle, excessive amounts can be detrimental. If your reaction requires aqueous conditions, consider using a carefully controlled ratio, such as 10:1 v/v of organic solvent to water.[2]

  • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions.[1]

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows for a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or further side reactions.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts to deepen your understanding of the Suzuki-Miyaura coupling and the de-bromination side reaction.

Q2: What is the mechanistic origin of the palladium-hydride species responsible for de-bromination?

A2: The formation of a Pd-H species is a key factor in the de-bromination side reaction.[2] This can occur through several pathways. For instance, after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with certain components in the mixture, such as an amine base or an alcohol solvent, to acquire a hydride ligand.[3] This aryl-palladium-hydride intermediate can then undergo reductive elimination to yield the de-brominated arene and regenerate the Pd(0) catalyst, which can then re-enter this unwanted cycle.[3]

Q3: How does the electronic nature of my aryl bromide affect its susceptibility to de-bromination?

A3: The electronic properties of your aryl bromide can significantly influence the reaction outcome. Aryl bromides bearing electron-withdrawing groups are generally more reactive towards oxidative addition, which is the first step in the Suzuki coupling.[3] However, this increased reactivity can also make them more susceptible to side reactions like de-bromination, especially if the subsequent steps in the desired catalytic cycle are slow.[2]

Q4: Can the choice of palladium precatalyst influence the extent of de-bromination?

A4: Yes, the choice of palladium source is important. Precatalysts are designed to cleanly and efficiently generate the active Pd(0) species.[3] Some Pd(II) sources, like palladium acetate, require an in-situ reduction to Pd(0) to initiate the catalytic cycle.[3] This reduction step can sometimes be a source of side reactions. Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst from the Buchwald G3 or G4 series can lead to a cleaner and more efficient generation of the active catalyst, potentially minimizing side reactions.[3][5]

Q5: My substrate is an N-heterocyclic bromide, and I'm observing significant de-bromination. Are there special considerations for these substrates?

A5: N-heterocyclic substrates can be particularly challenging. The nitrogen atom in the heterocycle can coordinate to the palladium catalyst, potentially altering its reactivity and promoting side reactions.[6] For N-H containing heterocycles like pyrroles or indoles, de-bromination can be a significant issue.[7] Protecting the N-H group with a suitable protecting group (e.g., Boc or SEM) can often suppress this side reaction.[7][8]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki coupling cycle and the competing de-bromination pathway.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Coupling Cycle cluster_debromination Competing De-bromination Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) PdH_Intermediate Ar-Pd(II)-H(L_n) OxAdd->PdH_Intermediate Hydride Transfer Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Regenerates Catalyst PdH_Source Hydride Source (e.g., Base, Solvent) PdH_Source->PdH_Intermediate Debrominated_Product Ar-H PdH_Intermediate->Debrominated_Product Reductive Elimination Debrominated_Product->Pd0 Regenerates Catalyst

Caption: Competing pathways in Suzuki coupling.

Data-Driven Decisions: Ligand and Base Selection

The following table summarizes the general effects of ligand and base choices on the outcome of Suzuki coupling reactions, specifically in the context of minimizing de-bromination.

ParameterChoiceRationale for Minimizing De-bromination
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Promotes rapid reductive elimination of the desired product, outcompeting the de-bromination pathway.[2]
Less bulky, electron-poor (e.g., PPh₃)May lead to slower reductive elimination, allowing more time for the de-bromination side reaction to occur.
Base Weak inorganic (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Less likely to generate palladium-hydride species.[2]
Strong inorganic/organic (e.g., NaOH, NaOtBu)Can promote the formation of hydride species, leading to increased de-bromination.[2][4]

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for setting up a Suzuki coupling reaction with conditions designed to minimize de-bromination. Note that these are starting points and may require optimization for your specific substrates.

Protocol 1: General Suzuki Coupling of an Aryl Bromide

This protocol is a good starting point for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Bromide

This protocol is adapted for substrates that are more prone to de-bromination, such as certain N-heterocyclic bromides.

Materials:

  • N-heterocyclic bromide (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • SPhos Pd G3 catalyst (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq.)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • If the heterocycle contains an N-H bond, consider protecting it with a suitable group prior to the coupling reaction.

  • To an oven-dried Schlenk flask, add the N-heterocyclic bromide, arylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the SPhos Pd G3 catalyst.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow a standard aqueous workup and purification by column chromatography.

References

Technical Support Center: Minimizing Boronic Acid Homo-Coupling in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating a common but challenging side reaction in the synthesis of naphthyridine derivatives: the homo-coupling of boronic acids in Suzuki-Miyaura cross-coupling reactions. Naphthyridines are privileged scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1] This guide provides in-depth, experience-based insights and actionable troubleshooting strategies to help you maximize the yield of your desired cross-coupled product while minimizing the formation of symmetrical biaryl impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding boronic acid homo-coupling.

Q1: What exactly is boronic acid homo-coupling, and why is it a significant problem?

A1: Boronic acid homo-coupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl dimer (Ar-Ar).[2] This is problematic for two main reasons:

  • Reduced Yield: It consumes the boronic acid, directly lowering the potential yield of your target naphthyridine product (Ar-Ar').

  • Purification Challenges: The homo-coupled byproduct often has similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.[3]

Q2: What are the primary mechanistic causes of homo-coupling in my Suzuki reaction?

A2: Homo-coupling is primarily driven by two palladium-mediated pathways:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two equivalents of the boronic acid to generate the homo-coupled product and regenerate the Pd(0) catalyst.[2][4] Rigorous exclusion of oxygen is therefore a critical first step in suppressing this pathway.[5][6]

  • Pd(II)-Mediated Coupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid before the main catalytic cycle is established.[2][4] This is especially prevalent at the beginning of the reaction.

Q3: Are naphthyridine substrates particularly susceptible to promoting this side reaction?

A3: Yes, they can be. The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center. This coordination can influence the electronic properties and stability of catalytic intermediates. Furthermore, some boronic acids, particularly those with protonatable heteroatoms, can be prone to side reactions like protodeboronation, which can complicate the reaction profile.[4]

Part 2: In-Depth Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental issues leading to excessive homo-coupling.

Problem: "My major impurity is the symmetrical biaryl from my boronic acid. What is the first and most critical parameter I should investigate?"

Solution: Rigorous Oxygen Exclusion.

The most common culprit for homo-coupling is the presence of oxygen.[6] Standard inert gas blanketing is often insufficient.

  • Causality: Oxygen oxidizes the catalytically active Pd(0) to Pd(II), which directly promotes the homo-coupling of boronic acids.[4] This parallel catalytic cycle competes with your desired cross-coupling.

  • Actionable Steps:

    • Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. A "freeze-pump-thaw" method (typically three cycles) is even more effective for removing dissolved oxygen.

    • Reaction Mixture Sparging: After combining all reagents except the palladium catalyst, perform a subsurface sparge of the reaction mixture with inert gas for 15-20 minutes.[3][5] This is more effective than simply purging the headspace of the flask.

    • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction setup and duration.

Problem: "I have thoroughly degassed my reaction, but homo-coupling persists. Could my choice of base be the problem?"

Solution: Evaluate and Optimize Your Base.

The base is not just a passive component; it plays a crucial role in activating the boronic acid for transmetalation and can significantly influence side reactions.[7][8]

  • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] However, a very strong base or high concentrations of hydroxide ions can also accelerate competing pathways or catalyst decomposition. The choice of base can also affect the equilibrium between different palladium species in the reaction.

  • Actionable Steps:

    • Screen Different Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases are also an option.

    • Stoichiometry: Use the minimum amount of base required for the reaction, typically 2-3 equivalents. Excess base does not always improve results and can increase side reactions.

    • Aqueous vs. Anhydrous: While some water is often beneficial, excessive water can facilitate protodeboronation. If using a carbonate or phosphate base, try running the reaction in a polar aprotic solvent like dioxane or DMF with only a small amount of added water (e.g., a 10:1 solvent:water ratio).

Problem: "How do I select the optimal palladium catalyst and ligand to favor cross-coupling over homo-coupling?"

Solution: Modulate the Catalyst's Steric and Electronic Properties.

The ligand bound to the palladium center is arguably the most powerful tool for controlling reactivity and selectivity.[7]

  • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the final, desired step of the catalytic cycle: reductive elimination.[7] By accelerating this step, the desired Ar-Ar' product is formed and released from the palladium center more quickly, giving the catalyst less time to engage in undesired homo-coupling pathways.

  • Actionable Steps:

    • Switch to Pd(0) Precatalysts: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial Pd(II)-mediated homo-coupling.[4]

    • Employ Bulky, Electron-Rich Ligands: Instead of simple PPh₃, screen more advanced ligands. Good starting points for heteroaromatic couplings include SPhos, XPhos, or RuPhos. These ligands are designed to accelerate reductive elimination.[3]

    • Consider Pre-catalysts: Using well-defined pre-catalysts (e.g., SPhos-Pd-G3) ensures a consistent and rapid generation of the active Pd(0) species, which can help establish the desired catalytic cycle quickly.

Part 3: Optimized Experimental Protocols

Protocol 1: Rigorous Deoxygenation and Inert Atmosphere Setup

  • Solvent Preparation: Place your chosen solvent (e.g., 1,4-dioxane/water 10:1) in a flask and bubble Argon or Nitrogen gas through it via a long needle for at least 30 minutes.

  • Reagent Addition: In a dry Schlenk flask equipped with a stir bar, add the naphthyridine halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Transfer: Add the degassed solvent via a cannula or syringe.

  • Final Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (or the pre-catalyst).

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon is sufficient).

Part 4: Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to rationally designing your experiment.

dot digraph "Suzuki_vs_Homocoupling" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Main Suzuki Cycle Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa [label="Oxidative\nAddition\n(Ar-X)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; pd2_complex [label="Ar-Pd(II)-X\n(Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; tm [label="Transmetalation\n(Ar'-B(OH)₂ + Base)", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; pd2_biaryl [label="Ar-Pd(II)-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; re [label="Reductive\nElimination", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; product [label="Ar-Ar'\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];

// Homo-coupling Pathway Nodes oxygen [label="O₂", shape=plaintext, fontcolor="#EA4335"]; pd2_side [label="Pd(II)L₂", fillcolor="#FCE8E6", fontcolor="#202124"]; homo_coupling_step [label="Homo-coupling\n(2 x Ar'-B(OH)₂)", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; homo_product [label="Ar'-Ar'\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Main Cycle Edges pd0 -> oa [label=" + Ar-X"]; oa -> pd2_complex; pd2_complex -> tm; tm -> pd2_biaryl; pd2_biaryl -> re; re -> product; re -> pd0 [label=" Catalyst\nRegeneration", style=dashed];

// Homo-coupling Pathway Edges pd0 -> pd2_side [dir=back, style=dashed, color="#EA4335", label=" Oxidation"]; oxygen -> pd2_side [style=invis]; // for positioning pd2_side -> homo_coupling_step; homo_coupling_step -> homo_product; homo_coupling_step -> pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#EA4335"];

// Invisible edges for layout edge[style=invis]; oa -> tm; tm -> re; } Caption: Competing pathways: The desired Suzuki cycle (blue/green) vs. the oxygen-mediated homo-coupling side reaction (red).

Part 5: Data-Driven Recommendations

The choice of ligand and base is critical. The following tables summarize general trends to guide your optimization.

Table 1: Influence of Base Selection on Homo-coupling

BaseStrengthTypical ObservationRecommendation
NaOH, KOHStrongCan be effective but may promote catalyst decomposition and higher levels of homo-coupling if not carefully controlled.Use as a last resort; screen milder bases first.
K₂CO₃, Na₂CO₃ModerateA good general-purpose choice. Well-tolerated by many functional groups. Often provides a good balance of reactivity and low side-product formation.Excellent starting point for most naphthyridine couplings.
K₃PO₄, Cs₂CO₃Moderate-StrongOften provides higher yields, especially for challenging substrates like aryl chlorides. The larger cation (Cs⁺) can also have beneficial effects.Try when carbonates give sluggish conversion. Particularly useful for electron-rich or sterically hindered partners.
Organic BasesWeak-ModerateCan be useful but are generally less common for this specific issue.Consider for highly base-sensitive substrates.

Table 2: Ligand Selection Guide for Suppressing Homo-coupling

Ligand ClassExample(s)Key FeatureImpact on Homo-coupling
Simple PhosphinesPPh₃, P(t-Bu)₃Basic, foundational ligands.Can be effective, but often less efficient at promoting reductive elimination compared to modern ligands, potentially allowing more time for side reactions.[11]
Buchwald LigandsSPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines.Highly Recommended. Designed to accelerate the rate-limiting reductive elimination step, which directly outcompetes the homo-coupling pathway.[3]
N-Heterocyclic Carbenes (NHCs)IPr, IMesVery strong sigma-donors, sterically bulky.Excellent for stabilizing the Pd(0) catalyst and promoting oxidative addition, especially with challenging substrates like aryl chlorides.[7]

By systematically addressing the factors of oxygen contamination, base selection, and catalyst/ligand choice, you can effectively troubleshoot and minimize the formation of boronic acid homo-coupling products, leading to cleaner reactions and higher yields in your naphthyridine synthesis campaigns.

References

Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine via flash chromatography. As a nitrogen-containing heterocyclic compound, this molecule presents unique purification challenges due to its polarity and potential for strong interactions with standard silica gel stationary phases. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification. This compound (MW: 213.07 g/mol , Formula: C₈H₉BrN₂) possesses a bicyclic system containing two nitrogen atoms.[1] These nitrogen atoms, particularly the N1 nitrogen in the tetrahydro ring, are basic (nucleophilic). This has several implications for flash chromatography:

  • Polarity: The presence of two nitrogens makes the compound moderately polar. This dictates the use of polar mobile phases for elution.

  • Silica Interaction: The basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor resolution, or even irreversible adsorption and decomposition of the compound on the column.[2]

  • Solubility: The compound's solubility should be assessed in various organic solvents to choose an appropriate solvent for sample loading. Poor solubility in the initial mobile phase can necessitate a dry loading technique.[3]

Q2: How do I select an appropriate starting solvent system (mobile phase) for TLC and flash chromatography?

A2: The selection of the mobile phase is critical and should always be developed using Thin Layer Chromatography (TLC) prior to the flash chromatography run.[4][5]

  • Start with a Standard System: A common starting point for moderately polar compounds is a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).

  • Adjust Polarity: For a polar compound like this naphthyridine derivative, you will likely need a more polar system. A good next step is to try Dichloromethane (DCM) and Methanol (MeOH).[6]

  • Target an Optimal Rf: The goal of TLC development is to find a solvent system where the target compound has a retention factor (Rf) between 0.15 and 0.35.[5] This range provides the best balance between resolution, run time, and solvent consumption.[7] The Rf value is inversely related to the Column Volume (CV) needed to elute the compound, according to the formula CV = 1/Rf .[4][7]

Rf on TLCCorresponding CVExpected Outcome
> 0.5< 2Poor separation, risk of co-elution with solvent front.
0.15 - 0.35 ~3 - 7 Optimal range for good separation and efficiency.
< 0.1> 10Long run times, broad peaks, excessive solvent use.
Q3: What is a "basic modifier" and why might I need one for this purification?

A3: A basic modifier is a small amount of a basic solvent added to the mobile phase to improve the chromatography of basic compounds. For this specific molecule, the nitrogen atoms can cause significant tailing on silica gel. Adding a modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) at a low concentration (e.g., 0.1-1%) "plugs" the acidic sites on the silica. This prevents the analyte from binding too strongly, resulting in sharper, more symmetrical peaks and better separation. A common and effective system for stubborn amines is to use a mobile phase containing 1-10% of a 10% ammonium hydroxide in methanol stock solution mixed with dichloromethane.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My compound is streaking or "tailing" badly on the TLC plate and the column.
  • Underlying Cause: This is the most common issue for nitrogen-containing heterocycles. The basic nitrogen atoms are interacting too strongly with the acidic silanol groups on the silica gel. This leads to a slow, continuous elution off the stationary phase, causing a "tail."

  • Solution Workflow:

    • Add a Basic Modifier: As discussed in the FAQ, add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase (both for TLC and the column run). This will compete for the acidic sites on the silica and allow your compound to elute more cleanly.

    • Consider an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider using a different stationary phase.

      • Deactivated Silica: You can deactivate silica gel yourself to reduce its acidity.[2]

      • Alumina: Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.

      • Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using solvents like water/acetonitrile or water/methanol may provide a good separation.[2]

Problem 2: I see a new spot on my TLC plate after spotting my crude material. Is my compound decomposing?
  • Underlying Cause: It is possible that your compound is not stable on silica gel. The acidic nature of the silica can catalyze decomposition for sensitive molecules.

  • Diagnostic Test (2D TLC):

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in your chosen solvent system as usual.

    • Remove the plate, let it dry completely, and then turn it 90 degrees.

    • Run the plate again in the same solvent system.

    • Interpretation: If your compound is stable, all the spots will appear along a 45-degree diagonal line. If any spots appear "off-diagonal," it indicates that decomposition occurred on the plate during the first elution.[8]

  • Solution:

    • If decomposition is confirmed, you must avoid standard silica gel. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]

Workflow: Diagnosing and Solving Compound Instability

Caption: Diagnostic workflow for compound stability on silica gel.

Problem 3: My compound will not move off the baseline (Rf = 0) even in 100% Ethyl Acetate.
  • Underlying Cause: Your compound is very polar, and the current mobile phase is not strong (polar) enough to elute it from the silica.

  • Solution:

    • Increase Mobile Phase Polarity: Switch to a more aggressive polar solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice for highly polar compounds.[2] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

    • Incorporate Basic Modifier: As before, adding a small amount of ammonium hydroxide or triethylamine can significantly help move stubborn basic compounds off the baseline.

    • Consider Reversed-Phase: This is a strong indication that reversed-phase chromatography might be a more suitable technique.

Problem 4: My compound came off the column much faster than my TLC predicted.
  • Underlying Cause: This discrepancy can arise from several factors:

    • Overloading the Column: Applying too much sample for the column size reduces the separation efficiency, causing bands to broaden and elute faster. A general rule is to use a silica-to-compound ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[6]

    • Dry Loading vs. Wet Loading: If you developed your TLC method and then dissolved your sample in a strong solvent (like pure DCM or MeOH) for "wet" loading, that strong solvent can act as its own mobile phase, carrying your compound down the column prematurely.

    • TLC Chamber Saturation: If the TLC chamber was not properly saturated with solvent vapor, the Rf values may appear artificially low, leading to an underestimation of the required mobile phase strength.

  • Solution:

    • Use Dry Loading: For this compound, dry loading is highly recommended. Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (or Celite), and evaporate the solvent to get a free-flowing powder.[6][9] This powder can then be loaded evenly onto the top of your column, ensuring that the separation begins under the precise conditions of your chosen mobile phase.[9]

    • Verify TLC Conditions: Ensure your TLC plates are run in a properly sealed chamber with a piece of filter paper to aid vapor saturation.

    • Reduce Sample Load: If overloading is suspected, simply reduce the amount of crude material purified per run.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare Stock Solutions: Create small vials of potential mobile phases.

    • System A: Hexanes:Ethyl Acetate mixtures (e.g., 4:1, 2:1, 1:1)

    • System B: Dichloromethane:Methanol mixtures (e.g., 98:2, 95:5, 90:10)

    • System C: System B with 0.5% triethylamine or ammonium hydroxide added.

  • Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, make a small, concentrated spot on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rf for your target compound. Adjust the mobile phase composition until the Rf is in the target range of 0.15-0.35. Ensure there is adequate separation (a difference in Rf of at least 0.1) from major impurities.[4]

Protocol 2: Flash Chromatography Purification (Dry Loading)
  • Column Preparation:

    • Select a column size appropriate for your sample mass (e.g., a 40g silica column is often suitable for purifying 400mg - 1.3g of a sample with moderate separation difficulty).

    • Pack the column with silica gel, ensuring a flat, stable bed.

    • Equilibrate the column by passing 3-5 column volumes of your initial, least polar mobile phase through it.[9]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude material completely in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (typically 1-2 times the mass of your crude material) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

  • Loading and Elution:

    • Carefully add the dry-loaded sample as an even layer on top of the equilibrated column bed. Gently tap the column to settle the powder.

    • Add a thin protective layer of sand or a frit on top of the sample.

    • Carefully add your mobile phase to the top of the column, ensuring you do not disturb the sample layer.

    • Apply pressure (using a pump or compressed air) and begin collecting fractions.[6]

    • If using a gradient, gradually increase the polarity of the mobile phase according to your developed method.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Stability of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges in your research.

Introduction to the Stability of this compound

This compound is a key building block in medicinal chemistry, valued for its unique bicyclic structure that combines elements of pyridine and quinoline.[1] Its utility as a scaffold in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical stability. This guide focuses on its behavior under acidic and basic conditions, which are common stressors in pharmaceutical development and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?

A1: The main stability concerns are hydrolysis and nucleophilic aromatic substitution (SNAr). Under acidic conditions (pH < 3), the pyridinic nitrogen is prone to protonation, which can accelerate hydrolytic degradation of the molecule. In alkaline media (pH > 10), the bromo substituent becomes susceptible to nucleophilic attack by hydroxide ions, leading to its replacement.[1]

Q2: What are the likely degradation products of this compound under these conditions?

A2:

  • Under Basic Conditions: The primary degradation product is expected to be 6-Hydroxy-1,2,3,4-tetrahydro-1,5-naphthyridine, formed via nucleophilic aromatic substitution of the bromine atom by a hydroxide ion.

  • Under Acidic Conditions: The degradation pathway is likely more complex. Protonation of the nitrogen atoms can activate the molecule towards hydrolysis, potentially leading to ring-opening or other rearrangements. The exact nature of the degradation products would require experimental identification, for instance, by using LC-MS analysis.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective method for routine monitoring of the parent compound's purity and the formation of degradation products.[2] For more detailed analysis, such as the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its superior sensitivity and ability to provide structural information.[2]

Q4: Are there any general handling precautions I should take to minimize degradation?

A4: Yes. To minimize degradation, it is advisable to:

  • Store the compound in a cool, dry, and dark place.

  • Prepare solutions in neutral or slightly acidic (pH 4-6) buffers for short-term use.

  • Avoid prolonged exposure to strong acids, strong bases, and high temperatures.

  • When performing reactions, carefully control the pH and temperature.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Cause Recommended Solution
Rapid disappearance of the starting material in a basic reaction mixture. The pH of the reaction mixture is too high (likely > 10), leading to rapid nucleophilic aromatic substitution of the bromine atom.Buffer the reaction mixture to a lower pH if the reaction chemistry allows. If a strong base is required, consider using a non-nucleophilic base or protecting the naphthyridine nitrogen. Monitor the reaction closely using HPLC to track the consumption of the starting material and the formation of the hydroxy-de-bromo byproduct.
Multiple unexpected peaks in the HPLC chromatogram after acidic workup. The acidic conditions are causing significant degradation of the this compound. Protonation of the nitrogen atoms can lead to a cascade of degradation reactions.Neutralize the reaction mixture as quickly as possible after the desired transformation is complete. Use milder acidic conditions if feasible. Employ LC-MS to identify the structures of the major degradation products to better understand the degradation pathway.
Poor reproducibility in stability studies. Inconsistent pH, temperature, or exposure time to stress conditions. Contamination of solvents or reagents.Strictly control and document all experimental parameters. Use high-purity solvents and freshly prepared reagents. Run control experiments with the compound in the vehicle solution to assess the stability of the compound under the baseline conditions of your experiment.
Difficulty in separating the parent compound from its degradation products by HPLC. The chromatographic method is not optimized for the specific analytes. The degradation products may have similar polarities to the parent compound.Develop a stability-indicating HPLC method. This involves systematically evaluating different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles to achieve baseline separation of the parent peak from all significant degradation peaks. A good starting point is a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a small amount of formic acid or ammonium acetate.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound under acidic stress.

Objective: To induce and monitor the degradation of the compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade acetonitrile and water

  • Formic acid

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study Under Basic Conditions

This protocol details the procedure for evaluating the stability of the compound under basic stress.

Objective: To induce and monitor the degradation of the compound in a basic solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

  • HPLC grade acetonitrile and water

  • Formic acid

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to a final concentration of about 100 µg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Promptly neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To establish an HPLC method capable of resolving the parent compound from its degradation products.

Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Note: This method is a starting point and may require optimization for your specific instrumentation and sample matrix.[2]

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound under acidic and basic conditions.

Acid_Degradation parent This compound protonated Protonated Species parent->protonated H+ (pH < 3) degradation_products Ring-Opened Products & Other Degradants protonated->degradation_products Hydrolysis

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Base_Degradation parent This compound hydroxy_product 6-Hydroxy-1,2,3,4-tetrahydro-1,5-naphthyridine parent->hydroxy_product OH- (pH > 10) SNAr

Caption: Proposed Base-Catalyzed Degradation Pathway.

References

Technical Support Center: Enhancing the Solubility of Naphthyridine Intermediates in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Naphthyridine derivatives are a cornerstone in medicinal chemistry and material science, prized for their unique electronic and structural characteristics.[1] However, their rigid, planar structure and propensity for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, often lead to poor solubility in common organic solvents. This challenge can significantly impede reaction progress, purification, and overall workflow efficiency.

This technical guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming solubility issues encountered with naphthyridine intermediates. By understanding the underlying principles and employing systematic strategies, you can effectively enhance the solubility of these critical compounds.

Troubleshooting Guide & FAQs

This section addresses common solubility problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying chemical principles.

Q1: My naphthyridine intermediate precipitated from the reaction mixture upon cooling. How can I get it back into solution?

A1: Immediate precipitation upon cooling is a classic sign of a compound with low solubility at room temperature in the chosen solvent system.

  • Short-term Fix: Gentle heating of the mixture can often redissolve the compound, allowing you to proceed with immediate next steps like sampling for analysis. However, this is a temporary solution.

  • Long-term Strategy: The primary goal is to find a more suitable solvent or solvent mixture for your process. The original reaction solvent may be adequate at reflux but is not ideal for handling at ambient temperatures. Consider adding a co-solvent in which your compound has higher solubility.[2][3] Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective.[4]

Q2: I'm struggling to achieve the necessary concentration for my next reaction. How do I systematically choose a better solvent?

A2: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is your guiding rule, meaning polar solvents tend to dissolve polar compounds, and non-polar solvents dissolve non-polar compounds.[5][6]

  • Assess Polarity: Naphthyridine cores are inherently polar due to the nitrogen atoms. The overall polarity of your intermediate, however, is influenced by its substituents.

  • Create a Screening Panel: Select a range of solvents with varying polarities and hydrogen bonding capabilities. A good starting panel includes:

    • Polar Aprotic: Acetonitrile, Acetone, DMF, DMSO[7]

    • Polar Protic: Methanol, Ethanol, Isopropanol[7]

    • Chlorinated: Dichloromethane (DCM), Chloroform[4]

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane[7]

    • Non-Polar: Toluene, Heptane[4]

  • Perform Small-Scale Tests: Use a small, fixed amount of your compound (e.g., 5-10 mg) and add a measured volume of solvent incrementally until dissolution is achieved.[8] This will give you a qualitative or semi-quantitative measure of solubility.

Q3: I've tried common solvents like DCM and Ethyl Acetate without success. What are some less common but effective options?

A3: When standard solvents fail, it's time to consider those with stronger or more specific solvation properties.

  • Amide Solvents: DMF, DMAc (Dimethylacetamide), and NMP are excellent options for highly crystalline or polar compounds due to their high dielectric constants and ability to disrupt strong intermolecular forces.[4] Be mindful of their high boiling points, which can make removal challenging.

  • Ethers with Higher Polarity: Solvents like 1,4-Dioxane or Diglyme can be more effective than THF for certain substrates.

  • Heated Solvent Systems: For subsequent reactions, running the process at an elevated temperature in a solvent like toluene, xylenes, or even DMF can maintain solubility. Solvothermal synthesis, which utilizes high temperatures and pressures, can significantly improve precursor solubility and reaction kinetics.[9]

Q4: Can I use a co-solvent to improve solubility, and how do I select the right combination?

A4: Yes, using a co-solvent is a powerful and widely used technique.[2][10] A co-solvent works by modifying the overall polarity of the solvent system to better match the solute.[11]

  • Mechanism of Action: A small amount of a highly effective solvent (the co-solvent) added to a primary, less effective solvent can disrupt the solute's crystal lattice energy more efficiently, leading to a significant increase in solubility.[2][12] This effect can be synergistic, where the solubility in the mixture is greater than in either of the individual pure solvents.[12]

  • Selection Strategy:

    • Identify a solvent in which your compound is highly soluble (e.g., DMF, DMSO).

    • Identify a primary solvent that is suitable for your process (e.g., for reaction conditions or purification) but in which the compound has poor solubility (e.g., Toluene, Isopropanol).

    • Create mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) and determine the solubility in each. Often, only a small fraction (5-10%) of the co-solvent is needed to see a dramatic effect.[11]

  • Common Privileged Pairs: For non-charged solutes, certain solvent pairs are known to be strongly synergistic.[12] Experimenting with combinations like DCM/Methanol or Toluene/Acetone can be fruitful.

Q5: My naphthyridine intermediate is basic. Can salt formation improve its solubility in organic solvents?

A5: This is a common misconception. While salt formation is a primary strategy to enhance aqueous solubility for basic drugs, it generally decreases solubility in most common organic solvents.[13][14][15] The resulting salt is an ionic species, which is highly polar and will be poorly solvated by less polar organic media like DCM, EtOAc, or ethers.

However, this principle can be used to your advantage in specific scenarios:

  • Purification: If your compound is soluble in a polar organic solvent like methanol, forming a salt (e.g., with HCl or TFA) can sometimes induce crystallization, providing a method for purification.

  • Solubility in Highly Polar Solvents: In some cases, a salt form might show improved solubility in very polar protic solvents like methanol or even in polar aprotic solvents like DMSO, but this is not a general rule and must be determined experimentally.

Q6: Are there any structural modifications I can make to future analogs to inherently improve solubility?

A6: Yes, this is a key consideration in drug design and process chemistry.

  • Disrupting Planarity and Crystal Packing: Introducing bulky or non-planar groups can disrupt the π-π stacking and crystal lattice formation that contribute to poor solubility.

  • Adding Solubilizing Groups: Incorporating polar, flexible side chains (e.g., alkoxy or alkylamino chains) can improve interactions with polar solvents.[16]

  • Fluorination: The strategic placement of fluorine atoms or trifluoromethyl groups can modulate electronic properties and sometimes improve solubility.[1]

  • Reducing Hydrogen Bonding: Masking strong hydrogen bond donors or acceptors through derivatization (e.g., converting a hydroxyl to a methoxy group) can decrease the crystal lattice energy, sometimes paradoxically increasing solubility in less polar solvents.[17]

Data Presentation

Table 1: Properties of Common Organic Solvents

The following table provides key properties of solvents frequently used in the screening process. The dielectric constant is a good indicator of a solvent's polarity.[7][18][19][20]

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20-25°C)Character
HeptaneC₇H₁₆981.92Non-Polar
TolueneC₇H₈1112.38Non-Polar
Diethyl EtherC₄H₁₀O354.34Non-Polar/Slightly Polar
Ethyl AcetateC₄H₈O₂776.02Moderately Polar
Dichloromethane (DCM)CH₂Cl₂409.08Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.58Polar Aprotic
AcetoneC₃H₆O5620.7Polar Aprotic
EthanolC₂H₆O7824.6Polar Protic
AcetonitrileC₂H₃N8237.5Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS18947.0Polar Aprotic

Data compiled from various sources.[7][18][19][20]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol provides a semi-quantitative method to quickly assess compound solubility in a range of solvents.[8][21][22]

  • Preparation: Weigh 10 mg of your naphthyridine intermediate into a series of identical, labeled glass vials (e.g., 4 mL vials).

  • Solvent Addition: To the first vial, add the first selected solvent in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Use a small stir bar if necessary. Gentle warming may be applied if thermal stability is not a concern.

  • Observation: Observe for complete dissolution (a clear solution with no visible solid particles).

  • Recording: Record the total volume of solvent required to fully dissolve the compound. If the compound does not dissolve after adding a significant volume (e.g., 2 mL, corresponding to 5 mg/mL), it can be classified as "poorly soluble" or "insoluble" in that solvent.

  • Repeat: Repeat steps 2-5 for each solvent in your screening panel.

  • Analysis: Tabulate the results, calculating the approximate solubility in mg/mL for each solvent.

Protocol 2: A Guide to Co-Solvent System Optimization

This protocol helps identify an effective co-solvent ratio to enhance solubility.

  • Selection: Based on Protocol 1, select a "Primary Solvent" (poor solubility) and a "Co-Solvent" (high solubility).

  • Prepare Stock Mixtures: Prepare a series of binary solvent mixtures in advance. For example, prepare 10 mL stocks of 5%, 10%, 20%, and 50% (v/v) of the Co-Solvent in the Primary Solvent.

  • Solubility Testing: Perform the solubility determination as described in Protocol 1, but use the pre-made solvent mixtures instead of pure solvents.

  • Identify Optimal Ratio: Determine which mixture provides the desired solubility with the minimum amount of co-solvent. This is often a balance between maximizing solubility and simplifying downstream processing (e.g., solvent removal).

Visualizations

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing solubility challenges with naphthyridine intermediates.

Solubility_Workflow Start Start: Solubility Issue (Precipitation / Low Concentration) Assess Assess Compound & Process - Polarity? - Basic/Acidic? - Temp constraints? Start->Assess Screen Q: Is a new solvent system needed? Assess->Screen SystematicScreen Protocol 1: Systematic Solvent Screening Screen->SystematicScreen Yes Heat Apply Gentle Heat (Short-term fix) Screen->Heat No, need quick fix Soluble Q: Is solubility sufficient in a single solvent? SystematicScreen->Soluble CoSolvent Protocol 2: Co-Solvent Optimization Soluble->CoSolvent No Success Problem Solved: Proceed with Optimized Solvent System Soluble->Success Yes CoSolvent->Success OtherTech Consider Advanced Techniques: - Salt Formation (for purification) - Structural Modification - Different Reagents CoSolvent->OtherTech Still insufficient Fail Insoluble in all systems. Re-evaluate chemistry. OtherTech->Fail Heat->Assess

Caption: A decision tree for troubleshooting solubility issues.

Intermolecular Forces and Solvation

This diagram illustrates how a polar aprotic solvent like DMF can disrupt the intermolecular forces between naphthyridine molecules.

Solvation_Mechanism Mechanism of Solvation cluster_0 Insoluble State (Solid) cluster_1 Solvated State (in DMF) Naph1 Naphthyridine Intermediate Naph2 Naphthyridine Intermediate Naph1->Naph2 H-Bonding π-π Stacking Naph3 Naphthyridine Intermediate DMF1 DMF Naph3->DMF1 Dipole-Dipole Interaction DMF2 DMF Naph3->DMF2 DMF3 DMF Naph3->DMF3

Caption: Solvation disrupts intermolecular forces.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 2-bromopyridines. The unique electronic properties of the pyridine ring present a distinct set of obstacles not always seen with standard aryl bromides. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve optimal results in your syntheses.

Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-bromopyridines considered "challenging"?

The primary challenges stem from the electronic nature of the pyridine ring and the presence of the nitrogen atom.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can form inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[1]

  • Slow Oxidative Addition: While 2-halopyridines are electron-deficient, which should facilitate oxidative addition, the coordination to palladium can sometimes complicate this key step.[2]

  • Difficult Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex, can be sluggish for electron-deficient heteroaryl compounds.[1]

  • Increased Potential for Side Reactions: 2-Bromopyridines are often more susceptible to side reactions like hydrodehalogenation (debromination).[3]

Q2: I'm observing significant debromination of my 2-bromopyridine starting material. What causes this and how can I stop it?

Hydrodehalogenation (debromination) is a common side reaction where the bromine atom is replaced by a hydrogen. This occurs via the formation of a palladium-hydride (Pd-H) species.[2][3] This unwanted species can arise from reactions with the base, solvent (especially alcohols), or trace water.[3]

Strategies to Minimize Debromination:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][4] These ligands create a sterically hindered environment around the palladium, which can disfavor the formation or reaction of the Pd-H species and accelerate the desired reductive elimination.

  • Base Selection: The choice of base is critical. Avoid amine bases or alkoxides if debromination is severe. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[3]

  • Solvent Purity: Use high-purity, anhydrous solvents. If using protic solvents like alcohols, consider switching to aprotic options like dioxane or toluene.[2]

  • Reaction Temperature: Lowering the reaction temperature may slow the rate of Pd-H formation relative to the productive catalytic cycle.

Q3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for my coupling partner?

This choice involves a trade-off between reactivity and stability.[5]

  • Boronic Acids: Generally more reactive and can lead to faster reaction times.[5][6] However, they are prone to decomposition via protodeboronation (replacement of the -B(OH)₂ group with -H), especially with aqueous bases and electron-deficient coupling partners.[1][5]

  • Boronate Esters (Pinacol, MIDA): Significantly more stable, easier to handle, and resistant to protodeboronation.[5][7] This makes them ideal for challenging couplings or multi-step syntheses. The trade-off is often a slower reaction rate, as the ester may need to hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also possible.[5]

Recommendation: For challenging 2-bromopyridine couplings, starting with a boronate ester is often a robust strategy to minimize the risk of protodeboronation of your valuable coupling partner.[1]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures and provides a logical, step-by-step approach to optimization.

Scenario 1: My reaction shows low or no conversion of the starting materials.

If your starting materials are largely unreacted, one of the key steps in the catalytic cycle is likely inhibited.

start Low / No Conversion q1 Is the catalyst active? (Color change to dark brown/black?) start->q1 sol1 Potential Catalyst Deactivation. Switch to a bulkier, electron-rich ligand. (e.g., SPhos, XPhos, or an NHC-Pd precatalyst like PEPPSI-IPr). q1->sol1 No q2 Is the base strong enough? q1->q2 Yes sol1->q2 sol2 Inefficient Transmetalation. Screen stronger bases. (e.g., K2CO3 -> K3PO4 -> Cs2CO3). q2->sol2 No q3 Are reagents soluble at reaction temp? q2->q3 Yes sol2->q3 sol3 Poor Solubility. Change solvent system. (e.g., Toluene -> Dioxane or DMF). q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low-yielding reactions.

Detailed Explanation:

  • Check Catalyst Activity: A color change to a dark, heterogeneous mixture is typical. If the solution remains clear or unchanged, your palladium precatalyst may not be reducing to the active Pd(0) state, or it is being deactivated immediately. The pyridine nitrogen is a likely culprit.[1] The solution is to use ligands that sterically shield the palladium center. Bulky biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are industry standards for this purpose.[4][8]

  • Evaluate the Base: The base plays a crucial role in activating the boronic acid/ester for transmetalation.[9][10] If you are using a mild base like Na₂CO₃, it may not be strong enough. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can dramatically increase the rate of transmetalation.[11][12]

  • Assess Solubility: A sluggish reaction can simply be due to poor solubility of one of the starting materials.[1] If the mixture is not homogeneous at the reaction temperature, consider changing to a more polar aprotic solvent like 1,4-dioxane or DMF.[13]

Scenario 2: My desired product is formed, but it's contaminated with significant byproducts.

The main culprits here are homocoupling of the boronic acid and debromination of the starting material.

start Significant Byproduct Formation q1 Is Biaryl (R-R) from boronic acid observed? start->q1 sol1 Homocoupling due to Oxygen. Thoroughly degas all solvents and the reaction headspace. Use freeze-pump-thaw cycles for best results. q1->sol1 Yes q2 Is Debrominated Pyridine observed? q1->q2 No sol1->q2 sol2 Hydrodehalogenation. 1. Use bulkier ligands (SPhos, XPhos). 2. Screen non-protic solvents/bases (K3PO4). 3. Lower reaction temperature. q2->sol2 Yes end Clean Reaction Profile q2->end No sol2->end

Caption: Decision tree for minimizing byproduct formation.

Detailed Explanation:

  • Minimize Homocoupling: The formation of a biaryl product derived from two molecules of your boronic acid is almost always caused by the presence of oxygen.[1] Oxygen can participate in an oxidative cycle that leads to homocoupling and depletes your active Pd(0) catalyst. Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar).[1]

  • Combat Debromination: As discussed in the FAQ, debromination arises from Pd-H species.[2] This is particularly problematic for electron-deficient N-heterocycles.[3] The most effective strategy is to accelerate the desired catalytic cycle so it outcompetes the side reaction. Using highly active, bulky ligands is key.[4]

Recommended Catalyst Systems & Protocols

While no single system is universal, modern palladium precatalysts paired with bulky phosphine or NHC ligands have proven most effective for 2-bromopyridines.

Table 1: Comparative Performance of Catalyst Systems for a Model Reaction

(Model Reaction: 2-Bromopyridine + Phenylboronic Acid)

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[4]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[4]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[4]

Note: Data is representative and serves for comparison. Actual results will vary with specific substrates.

The data clearly shows that moving from first-generation catalysts (Pd(PPh₃)₄) to systems with specialized, bulky ligands (SPhos) or NHCs (PEPPSI-IPr) allows for lower catalyst loadings, shorter reaction times, and higher yields.[4]

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Ar-X RedElim_label Reductive Elimination Pd0->RedElim_label Ar-Ar' Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'-B(OR)3- Base OxAdd_label Oxidative Addition OxAdd->OxAdd_label Transmetal->Pd0 Transmetal_label Transmetalation (Often Rate-Limiting) Transmetal->Transmetal_label RedElim Ar-Ar' Problem1 Challenge with 2-pyridines: N-coordination can inhibit this step, slowing the cycle. Problem1->OxAdd

References

Technical Support Center: Palladium-Catalyzed Amination of Bromo-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed amination of bromo-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and answer frequently asked questions related to this critical synthetic transformation. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data and practical experience to ensure you can navigate the complexities of this reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection so critical for the successful amination of bromo-naphthyridines?

The choice of ligand is paramount because the naphthyridine core presents unique challenges compared to simpler aromatic systems. The nitrogen atoms within the naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. A well-chosen ligand must effectively compete with the substrate and product for coordination to the palladium, stabilize the active catalytic species, and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The electronic and steric properties of the ligand directly influence the rates of these steps and can dictate the success or failure of the reaction.

Q2: What are the main classes of ligands used for the amination of bromo-naphthyridines, and what are their general characteristics?

Several classes of phosphine-based ligands have proven effective. The choice often depends on the specific naphthyridine isomer and the amine coupling partner.

  • Buchwald-type Biarylphosphine Ligands: These are often the first choice due to their steric bulk and electron-rich nature. Ligands like XPhos, SPhos, and RuPhos promote rapid oxidative addition and reductive elimination, which can be beneficial for forming C-N bonds with challenging substrates. Their bulky nature helps prevent the formation of inactive palladium dimers and trimers.

  • Bidentate Phosphine Ligands: Ligands such as Xantphos and BINAP are known for their defined bite angles. A wide bite angle, as seen in Xantphos, can promote the desired reductive elimination step and prevent β-hydride elimination where applicable. The chelation provided by bidentate ligands can also enhance the stability of the catalytic complex.

  • Josiphos-type Ferrocenyl Ligands: These ligands have also been successfully employed, offering a different steric and electronic environment around the palladium center that can be advantageous in specific cases.

Q3: How does the position of the bromine atom on the naphthyridine ring affect the choice of reaction conditions?

The position of the bromine atom significantly influences the electronic properties of the C-Br bond and the steric environment around the reaction center.

  • 2- and 4-Bromo-naphthyridines: These isomers are generally more reactive due to the electronic activation provided by the ring nitrogens. The C-Br bond is more polarized, facilitating oxidative addition. However, the proximity of the nitrogen lone pair can also lead to catalyst inhibition.

  • 3-Bromo-naphthyridines: This isomer can be less reactive as the bromine is not directly activated by a nitrogen atom in the same way as the 2- and 4-positions. Consequently, more forcing conditions or more active catalyst systems may be required.

A systematic study on the synthesis of aminonaphthyridines highlighted that different isomers may require different optimal conditions. For instance, the amination of 2-chloro-1,5-naphthyridine with certain anilines was successful, while the corresponding reaction with 4-chloro-1,5-naphthyridine was more challenging, underscoring the subtle yet critical impact of isomerism.

Q4: What is the mechanistic role of the base in this reaction, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the palladium-amido intermediate, which is essential for the subsequent reductive elimination step. The choice of base is critical and often linked to the pKa of the amine.

  • Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used, especially for less acidic amines.

  • Weaker carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly with more electron-rich ligands and when milder conditions are desired to avoid side reactions with sensitive functional groups. The choice of base can significantly impact the reaction rate and yield.

Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed amination of bromo-naphthyridines.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst that is designed for easier activation. Ensure that the solvent is thoroughly deoxygenated, as oxygen can lead to catalyst decomposition.

  • Ligand Inhibition/Decomposition: The chosen ligand may be binding too strongly to the palladium, inhibiting substrate coordination, or it may be degrading under the reaction conditions.

    • Solution: Screen a panel of ligands with different steric and electronic properties. For example, if a bulky biarylphosphine ligand like XPhos fails, a bidentate ligand like Xantphos might offer a different coordination environment that proves more effective.

  • Inappropriate Base: The base may not be strong enough to deprotonate the amine, halting the catalytic cycle.

    • Solution: If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu, especially if the amine is not particularly acidic.

Troubleshooting Workflow for Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • Hydrodehalogenation: The bromo-naphthyridine is reduced to the corresponding unsubstituted naphthyridine.

    • Cause: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from an alkoxide base or other protonolysis pathways.

    • Solution: Switch to a ligand that promotes faster reductive elimination. Bidentate ligands with wide bite angles, like Xantphos, are known to accelerate this step. Using a non-protic base like LHMDS can also mitigate this side reaction.

  • Aza-Michael Addition: If the naphthyridine core is sufficiently electron-deficient, the amine nucleophile can add to the ring in a conjugate addition fashion.

    • Cause: This is more likely with highly nucleophilic amines and electron-poor naphthyridine systems.

    • Solution: Employing milder reaction conditions (lower temperature, weaker base) can sometimes disfavor this pathway relative to the desired C-N coupling.

Data on Ligand Effects on Side Product Formation

Ligand TypeCommon Side ProductRationaleRecommended Action
Bulky Monodentate (e.g., XPhos)HydrodehalogenationCan sometimes have slower reductive elimination rates compared to oxidative addition.Switch to a wide bite-angle bidentate ligand like Xantphos.
Bidentate (e.g., DPPF)Catalyst DecompositionCan lead to inactive off-cycle species with certain substrates.Use a more robust ligand system like a Buchwald biarylphosphine or Xantphos.
Problem 3: Reaction Stalls at Partial Conversion

Possible Causes & Solutions:

  • Catalyst Deactivation: The active palladium species may be degrading over the course of the reaction.

    • Cause: This can be due to product inhibition, where the aminonaphthyridine product coordinates too strongly to the palladium, or thermal decomposition of the catalyst complex.

    • Solution: Increase the catalyst loading or add a fresh portion of catalyst and ligand midway through the reaction. Alternatively, switching to a more robust ligand that better protects the palladium center can improve catalyst lifetime.

  • Base Decomposition/Consumption: The base may be consumed by side reactions or may not be stable under the reaction conditions.

    • Solution: Ensure the base is of high purity and added under an inert atmosphere. In some cases, using a slight excess of the base can be beneficial.

Experimental Protocol: General Procedure for Ligand Screening

This protocol provides a framework for systematically evaluating different ligands for the amination of a bromo-naphthyridine.

  • Preparation: In a glovebox, add the bromo-naphthyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an array of reaction vials.

  • Catalyst Addition: To each vial, add a different palladium/ligand combination. A typical loading is 2 mol% of a palladium precatalyst (e.g., Pd₂(dba)₃) and 4 mol% of the respective ligand.

  • Reaction: Add the degassed solvent (e.g., toluene or dioxane) to each vial, seal the vials, and place them in a pre-heated aluminum block on a stirrer plate.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and identify any side products.

  • Analysis: Compare the performance of the different ligands to identify the optimal choice for your specific substrate combination.

Workflow for Ligand Screening

Caption: Systematic workflow for ligand screening experiments.

Validation & Comparative

A Comparative Guide to the Synthesis of Tetrahydronaphthyridine Scaffolds: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydronaphthyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its three-dimensional architecture and tunable physicochemical properties have rendered it a valuable asset in the design of novel therapeutics.[1] For instance, spirocyclic tetrahydronaphthyridines are emerging as powerful design elements for accessing novel 3D chemical space in drug discovery.[1] The strategic placement of nitrogen atoms within the bicyclic framework allows for the modulation of aqueous solubility, as exemplified in the development of the FGFR4 selective inhibitor Roblitinib.[1] This guide provides a comparative analysis of key synthetic strategies for accessing this versatile scaffold, offering field-proven insights and detailed experimental protocols to empower researchers in drug development.

Transition Metal-Catalyzed [2+2+2] Cycloadditions: A Versatile Approach to Pyridine Ring Formation

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles stands as a powerful and atom-economical method for the construction of substituted pyridines, which can be elaborated into the tetrahydronaphthyridine framework.[2][3] This strategy offers a high degree of flexibility in accessing various isomers of the scaffold.

Mechanistic Rationale

The catalytic cycle is initiated by the in situ generation of a catalytically active Co(I) species from a more stable precatalyst.[4] This Co(I) center then coordinates with two alkyne molecules, which undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination of the nitrile and migratory insertion into a cobalt-carbon bond forms a seven-membered cobaltacycle. Reductive elimination from this intermediate releases the pyridine ring and regenerates the active Co(I) catalyst, completing the cycle. The choice of cobalt precatalyst and ligands is critical for catalytic efficiency, with hemilabile ligands showing enhanced activity compared to more rigid systems.[4]

Diagram: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

G Co_I Co(I) Catalyst Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate Co_I->Cobaltacyclopentadiene + 2 Alkynes Alkyne1 Alkyne 1 Alkyne2 Alkyne 2 Nitrile Nitrile Seven_membered_cycle Seven-membered Cobaltacycle Cobaltacyclopentadiene->Seven_membered_cycle + Nitrile Pyridine Pyridine Product Seven_membered_cycle->Pyridine Reductive Elimination Pyridine->Co_I Regenerates Catalyst

Caption: Generalized mechanism of the cobalt-catalyzed [2+2+2] cycloaddition.

Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative

This protocol is adapted from methodologies described for the synthesis of related pyridine-containing macrocycles and scaffolds for library synthesis.[5][6]

Materials:

  • α,ω-Diyne substrate

  • Nitrile (e.g., p-tolunitrile)

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the α,ω-diyne (1.0 eq) and the nitrile (1.2 eq).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the diyne.

  • Add CpCo(CO)₂ (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine.

Performance Comparison
ParameterCobalt-Catalyzed [2+2+2] Cycloaddition
Yield Good to excellent (up to 87%)[7]
Reaction Time 24 hours[7]
Temperature 100 °C[7]
Catalyst Loading 10 mol%[7]
Substrate Scope Tolerates various alkynes and nitriles
Advantages High atom economy, access to diverse isomers
Disadvantages Requires inert atmosphere, potential for regioselectivity issues

Photoredox-Catalyzed Hydroaminoalkylation (HAA): A Modern Approach to Modular Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions.[8] The hydroaminoalkylation (HAA) of vinylpyridines with primary amines provides a highly modular and automated route to various tetrahydronaphthyridine isomers.[1]

Mechanistic Rationale

The reaction is initiated by the photoexcitation of a suitable photoredox catalyst (e.g., an iridium complex) with visible light. The excited-state catalyst then engages in a single-electron transfer (SET) with the primary amine, generating a highly reactive α-amino radical. This radical adds to the vinylpyridine in an anti-Markovnikov fashion to produce a benzylic radical intermediate. A subsequent hydrogen atom transfer (HAT) from a suitable donor quenches the radical and furnishes the hydroaminoalkylation product. This intermediate can then undergo an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-N bond formation to yield the final tetrahydronaphthyridine scaffold.[1]

Diagram: Photoredox-Catalyzed Hydroaminoalkylation Workflow

G Start Primary Amine + Halogenated Vinylpyridine Photocatalysis Visible Light, Photoredox Catalyst Start->Photocatalysis HAA_Product Hydroaminoalkylation Product Photocatalysis->HAA_Product Cyclization Intramolecular Cyclization (SNAr or Pd-catalyzed) HAA_Product->Cyclization THN_Product Tetrahydronaphthyridine Scaffold Cyclization->THN_Product

Caption: Workflow for the synthesis of tetrahydronaphthyridines via HAA.

Experimental Protocol: Automated Continuous Flow Synthesis of a Spirocyclic 1,8-Tetrahydronaphthyridine

This protocol is based on the work of Cresswell and coworkers for the automated synthesis of spirocyclic tetrahydronaphthyridines.[1]

Materials and Equipment:

  • Primary amine (e.g., 4-aminopiperidine derivative)

  • Halogenated vinylpyridine

  • Iridium-based photoredox catalyst

  • Continuous flow reactor system equipped with a pump, reactor coil, and back-pressure regulator

Procedure:

  • Prepare a stock solution of the primary amine (1.0 eq), halogenated vinylpyridine (1.2 eq), and photoredox catalyst (0.1 mol%) in a suitable solvent (e.g., acetonitrile).

  • Pump the solution through the flow reactor at a defined flow rate to achieve the desired residence time.

  • Irradiate the reactor coil with a high-power LED light source.

  • The output from the first reactor containing the HAA product is then directed to a second heated reactor coil for the intramolecular SNAr cyclization.

  • Collect the final product solution after it passes through the back-pressure regulator.

  • The solvent is removed under reduced pressure, and the crude product is purified by automated flash chromatography.

Performance Comparison
ParameterPhotoredox-Catalyzed HAA
Yield 46-87%[1]
Reaction Time Dependent on flow rate and reactor volume
Temperature Room temperature for HAA, elevated for cyclization
Catalyst Loading 0.1 mol%[1]
Substrate Scope Broad scope of primary amines and vinylpyridines
Advantages Modular, scalable, automated, mild conditions
Disadvantages Requires specialized flow chemistry equipment

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: A Bioorthogonal Approach

The IEDDA reaction is a powerful tool in chemical biology and has also found application in the synthesis of complex heterocyclic scaffolds.[9][10] This reaction typically involves an electron-deficient diene (e.g., a tetrazine) and an electron-rich dienophile.

Mechanistic Rationale

The IEDDA reaction is a concerted [4+2] cycloaddition reaction. The rate of the reaction is accelerated by the inverse electron demand, where the highest occupied molecular orbital (HOMO) of the dienophile interacts with the lowest unoccupied molecular orbital (LUMO) of the diene. Following the cycloaddition, the initial adduct often undergoes a retro-Diels-Alder reaction, extruding a small molecule like dinitrogen, to form a stable aromatic product.[10]

Diagram: Inverse Electron Demand Diels-Alder Reaction

G Diene Electron-Deficient Diene (e.g., Tetrazine) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Electron-Rich Dienophile Dienophile->Cycloaddition Adduct Cycloadduct Cycloaddition->Adduct Retro_DA Retro-Diels-Alder (e.g., -N2) Adduct->Retro_DA Product Aromatized Product Retro_DA->Product

Caption: General scheme of an Inverse Electron Demand Diels-Alder reaction.

Application in Tetrahydronaphthyridine Synthesis

While less common for the direct synthesis of the tetrahydronaphthyridine core, intramolecular IEDDA reactions have been employed for the synthesis of related fused heterocyclic systems. For example, a 1,2,4-triazine tethered to an imidazole dienophile can undergo an intramolecular IEDDA reaction to form 1,2,3,4-tetrahydro-1,5-naphthyridines.

Performance Comparison

A direct comparison is challenging due to the limited examples for direct tetrahydronaphthyridine synthesis. However, the key features of IEDDA reactions are:

ParameterInverse Electron Demand Diels-Alder
Yield Generally high
Reaction Time Can be very fast, even at room temperature
Temperature Often proceeds at room temperature
Catalyst Typically catalyst-free
Advantages Bioorthogonal, fast kinetics, mild conditions
Disadvantages Substrate synthesis can be multi-step

Organocatalytic Domino and Multicomponent Reactions: Efficiency and Stereocontrol

Domino and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single pot.[11][12] Organocatalysis, in particular, allows for the enantioselective synthesis of these structures.[13]

Mechanistic Rationale

An exemplary organocatalytic domino reaction for the synthesis of a related tetrahydropyridine scaffold involves a triple domino Michael/aza-Henry/cyclization sequence.[11] A chiral organocatalyst, such as a quinine-derived squaramide, activates the substrates through hydrogen bonding and directs the stereochemical outcome of the reaction. The sequence is initiated by a Michael addition, followed by an aza-Henry reaction and a final cyclization/dehydration to furnish the highly functionalized tetrahydropyridine product.[11]

Diagram: Organocatalytic Domino Reaction for Tetrahydropyridine Synthesis

G Substrates 1,3-Dicarbonyl + β-Nitroolefin + Aldimine Catalyst Chiral Organocatalyst Substrates->Catalyst Michael Michael Addition Catalyst->Michael Step 1 AzaHenry Aza-Henry Reaction Michael->AzaHenry Step 2 Cyclization Cyclization/Dehydration AzaHenry->Cyclization Step 3 Product Enantioenriched Tetrahydropyridine Cyclization->Product

Caption: A triple domino reaction sequence for asymmetric tetrahydropyridine synthesis.

Experimental Protocol: Asymmetric Synthesis of a Tetrahydropyridine Derivative

This protocol is adapted from the work of Vetica, et al. for the organocatalytic synthesis of tetrahydropyridines.[11]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • β-Nitroolefin (e.g., β-nitrostyrene)

  • Aldimine

  • Quinine-derived squaramide catalyst (0.5 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 eq), the β-nitroolefin (0.25 mmol, 1.0 eq), and the squaramide catalyst (0.00125 mmol, 0.5 mol%).

  • Dissolve the mixture in dichloromethane (0.2 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add the aldimine (0.5 mmol, 2.0 eq) to the reaction mixture.

  • Cool the reaction to -25 °C and continue stirring for 1.5-4 days, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison
ParameterOrganocatalytic Domino Reaction
Yield Good (up to 88%)[12]
Reaction Time 2.5 - 5 days[12]
Temperature Room temperature, then -25 °C[12]
Catalyst Loading 0.5 mol%[12]
Substrate Scope Various dicarbonyls, nitroolefins, and aldimines
Advantages High stereoselectivity, operational simplicity, atom economy
Disadvantages Long reaction times, requires cryogenic temperatures

Conclusion

The synthesis of tetrahydronaphthyridine scaffolds can be achieved through a variety of powerful synthetic strategies. The choice of method will ultimately depend on the specific target molecule, desired level of substitution and stereocontrol, and available resources.

  • Cobalt-catalyzed [2+2+2] cycloadditions offer a versatile and atom-economical route to a wide range of isomers.

  • Photoredox-catalyzed HAA represents a state-of-the-art, modular, and automatable approach that is well-suited for library synthesis and process development.[1]

  • Inverse electron demand Diels-Alder reactions provide a rapid and bioorthogonal method, although its application to this specific scaffold is less developed.

  • Organocatalytic domino reactions excel in providing highly functionalized and enantioenriched scaffolds with excellent stereocontrol.

By understanding the mechanistic underpinnings and practical considerations of each of these methodologies, researchers can make informed decisions to accelerate their drug discovery programs.

References

A Comparative Spectroscopic Guide to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed comparative analysis of the spectroscopic data for 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural elucidation of this important heterocyclic scaffold. By examining the influence of substitution on the spectroscopic signatures, this guide serves as a practical reference for the characterization of novel compounds based on the tetrahydronaphthyridine core.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and agents targeting the central nervous system[1]. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, while the saturated ring portion imparts specific conformational properties. Accurate spectroscopic characterization is paramount for confirming the structure of newly synthesized derivatives and for understanding their chemical behavior.

This guide will focus on the key spectroscopic techniques used for the characterization of these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectra for the parent compound, this guide will leverage data from closely related derivatives to provide a comprehensive and predictive analysis.

Molecular Structures

The core structure of this compound and a key derivative, 6-Bromo-1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, are presented below. Understanding these structures is fundamental to interpreting their spectroscopic data.

cluster_parent This compound cluster_derivative 6-Bromo-1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine parent parent derivative derivative

Figure 1. Chemical structures of the parent compound and its N-methyl derivative.

Comparative Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of the tetrahydronaphthyridine core is essential for the identification and characterization of its derivatives. The following sections detail the expected and observed spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For the this compound scaffold, the spectrum can be divided into the aromatic and aliphatic regions.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this region. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons. We expect to see two doublets for the H7 and H8 protons, with coupling constants typical for ortho-coupling in a pyridine ring.

  • Aliphatic Region (δ 1.5-4.0 ppm): The four methylene groups of the tetrahydro ring will give rise to signals in this region. These will likely appear as multiplets due to coupling with each other. The protons on the carbon adjacent to the nitrogen (C4) will be the most deshielded.

  • N-H Proton: The proton on the nitrogen of the tetrahydro ring may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

  • Aromatic Region (δ 110-160 ppm): The six carbons of the pyridine ring will resonate in this region. The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Aliphatic Region (δ 20-60 ppm): The four carbons of the tetrahydro ring will appear in this region. The carbon adjacent to the nitrogen (C4) will be the most downfield in this region.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectral Data for 6-Bromo-1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine:

Wavenumber (cm⁻¹)IntensityAssignment
~2920-2850MediumC-H stretching (aliphatic CH₂)
~1580-1450StrongC=C and C=N stretching (aromatic ring)
~1300-1000MediumC-N stretching
Below 800StrongC-Br stretching

Data is interpreted from the available spectrum for the N-methyl derivative.

The presence of the aromatic ring is confirmed by the strong absorptions in the 1580-1450 cm⁻¹ region. The aliphatic C-H stretches are also clearly visible. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 213.07 g/mol [2].

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 213 and 215 with an intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.

  • Loss of Br: Fragmentation may involve the loss of a bromine radical, leading to a peak at m/z 134.

  • Cleavage of the Tetrahydro Ring: The saturated ring can undergo fragmentation, leading to the loss of ethylene or other small fragments.

Experimental Protocols

Reproducible and accurate spectroscopic data acquisition relies on standardized experimental procedures.

NMR Sample Preparation and Acquisition

workflow weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectrum (e.g., 400 MHz spectrometer) transfer->acquire process 5. Process Data (Fourier transform, phase, and baseline correction) acquire->process

References

A Comparative Crystallographic Analysis of 1,5-Naphthyridine Inhibitors: Unveiling Structural Advantages in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structural motif, particularly in the design of highly potent and selective enzyme inhibitors. This guide provides an in-depth comparative analysis of the X-ray crystal structures of 1,5-naphthyridine-based inhibitors, offering insights into their binding modes and structural advantages over alternative heterocyclic scaffolds. By delving into the atomic-level interactions that drive their efficacy, we aim to equip researchers with the knowledge to rationally design the next generation of targeted therapeutics.

The strategic placement of two nitrogen atoms within the bicyclic 1,5-naphthyridine ring system imparts unique physicochemical properties, including enhanced hydrogen bonding capacity and favorable vector orientations for interacting with protein targets.[1] This guide will explore these features through the lens of X-ray crystallography, the gold standard for elucidating three-dimensional macromolecular structures. We will dissect key examples of 1,5-naphthyridine inhibitors in complex with their target proteins, providing a comparative framework against other common inhibitor scaffolds.

The 1,5-Naphthyridine Scaffold: A Structural Perspective

The 1,5-naphthyridine core, a diazanaphthalene, offers a rigid framework that can be strategically functionalized to achieve high-affinity binding to the active sites of various enzymes.[2] Its inherent electronic properties and the precise positioning of its nitrogen atoms allow for a multitude of interactions, including hydrogen bonds, and π-π stacking, which are critical for potent inhibition.[2]

Comparative Analysis: 1,5-Naphthyridine versus Quinoline

A frequent point of comparison in inhibitor design is the quinoline scaffold, which contains a single nitrogen atom. While both scaffolds are bioisosteric to a degree, the additional nitrogen in the 1,5-naphthyridine ring can significantly alter the molecule's electrostatic potential and hydrogen bonding capabilities. This often translates to improved potency and selectivity.[1][3]

A pharmacoinformatics study comparing naphthyridine and quinoline derivatives as potential inhibitors for SARS-CoV-2's nonstructural protein-16-nonstructural protein-10 (Nsp16-Nsp10) complex highlighted the potential of both scaffolds. Molecular docking simulations revealed that both heterocyclic compounds could establish crucial binding interactions within the ligand-binding domain of the protein.[3] However, the specific interactions and resulting potencies can vary significantly based on the target protein's active site topology and amino acid composition.

Case Study: 1,5-Naphthyridine Inhibitors of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. The TGF-β type I receptor (ALK5) is a key kinase in this pathway and a prime target for therapeutic intervention.

A series of potent and selective 1,5-naphthyridine inhibitors of ALK5 have been developed, with some exhibiting IC50 values in the low nanomolar range.[4] The X-ray crystal structure of one such inhibitor in complex with human ALK5 (PDB ID: 1VJY) provides a clear illustration of its binding mode.[5]

Table 1: Comparative Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5
Compound IDScaffoldALK5 Autophosphorylation IC50 (nM)Reference
15 1,5-Naphthyridine aminothiazole6[4]
19 1,5-Naphthyridine pyrazole4[4]
Structural Insights from PDB ID: 1VJY

The crystal structure of the 1,5-naphthyridine inhibitor bound to ALK5, resolved at 2.00 Å, reveals key interactions within the ATP-binding site.[5] The 1,5-naphthyridine core acts as a scaffold, positioning the substituent groups to make critical contacts with the protein. A key interaction often observed with kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes. The nitrogen atoms of the 1,5-naphthyridine ring are well-positioned to act as hydrogen bond acceptors in this region.

G cluster_binding_site ALK5 ATP-Binding Site Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Gatekeeper van der Waals Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Binding mode of a 1,5-naphthyridine inhibitor in the ALK5 kinase domain.

Case Study: 1,5-Naphthyridinone Inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1)

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with BRCA mutations. Several potent PARP inhibitors are based on the 1,5-naphthyridinone scaffold.

The development of AZD5305, a highly selective PARP1 inhibitor, showcases the advantages of the 1,5-naphthyridinone core.[6] This compound was designed to be a "PARP1-DNA trapper," a mechanism that enhances its anti-tumor activity. Structural and property-based design led to a molecule with high selectivity for PARP1 over the closely related PARP2, which is hypothesized to reduce hematological toxicities associated with less selective PARP inhibitors.[6][7]

Table 2: Selectivity Profile of a 1,5-Naphthyridinone-based PARP1 Inhibitor
CompoundTargetIC50 (nM)Selectivity (PARP2/PARP1)Reference
AZD5305 PARP1<1>500-fold[7]
PARP2>500[7]

The design of selective PARP1 inhibitors like AZD5305 was guided by the exploitation of specific amino acid residues within the PARP1 active site, demonstrating the power of structure-based drug design.[8]

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of a protein-inhibitor complex crystal structure is a multi-step process that requires meticulous execution. The following workflow outlines the key stages, from protein production to the final refined structure.

Caption: A typical workflow for determining the crystal structure of a protein-inhibitor complex.

Detailed Methodologies

1. Protein Expression and Purification:

The target protein is typically overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells). Purification is achieved through a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography) to obtain a highly pure and homogenous protein sample.

2. Co-crystallization of the Protein-Inhibitor Complex:

This is a common method for obtaining crystals of a protein-ligand complex.

  • Protocol:

    • The purified protein is concentrated to a suitable concentration (typically 5-20 mg/mL).

    • The 1,5-naphthyridine inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the protein solution at a molar excess (typically 2-5 fold) to ensure saturation of the binding sites.

    • The protein-inhibitor mixture is incubated to allow for complex formation.

    • The complex is then used in crystallization screening experiments.[9]

3. Crystallization:

The protein-inhibitor complex is mixed with a precipitant solution, and the mixture is allowed to equilibrate, typically via vapor diffusion in either a hanging-drop or sitting-drop format.

  • Example Crystallization Condition for ALK5 (from PDB 1VJY):

    • Method: Hanging drop vapor diffusion.[5]

    • The specifics of the precipitant solution, pH, and temperature are determined through extensive screening of various conditions.

4. X-ray Diffraction Data Collection:

A single, high-quality crystal is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Data Collection Parameters (from PDB 1VJY):

    • X-ray Source: Synchrotron.

    • Resolution: 2.00 Å.[5]

5. Structure Solution and Refinement:

The diffraction data is processed to determine the electron density map of the crystal. An atomic model of the protein-inhibitor complex is then built into this map and refined using specialized software to achieve the best possible fit to the experimental data.[10]

Conclusion: The Power of Structural Insight

The X-ray crystal structures of 1,5-naphthyridine inhibitors provide invaluable insights into their mechanism of action and the structural basis for their potency and selectivity. The examples of ALK5 and PARP1 inhibitors demonstrate how the unique properties of the 1,5-naphthyridine scaffold can be leveraged to design highly effective therapeutic agents. The detailed structural information obtained from crystallography allows for a rational, iterative process of inhibitor optimization, ultimately leading to the development of safer and more effective drugs. This guide underscores the critical role of X-ray crystallography in modern drug discovery and highlights the promising potential of the 1,5-naphthyridine scaffold in the design of next-generation inhibitors.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Naphthyridines using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities like substituted naphthyridines, a class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, rigorous purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of analytical techniques for purity determination, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my objective is to not only present a protocol but to elucidate the rationale behind the methodological choices, empowering you to develop and validate robust analytical strategies.

The Critical Role of Purity in Naphthyridine Drug Development

Naphthyridines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their multi-step synthesis can often lead to a complex mixture of products, including isomers, starting material residues, and by-products.[4] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.[5] Therefore, a highly sensitive and specific analytical method is required to ensure the purity of the final compound.

The Unparalleled Advantage of LC-MS in Purity Analysis

While several analytical techniques can be employed for purity assessment, LC-MS stands out due to its unique combination of high-resolution separation and specific mass detection.[6] This synergy allows for the identification and quantification of impurities at very low concentrations, a critical requirement for regulatory compliance.[5][7]

Liquid chromatography (LC) separates the components of a mixture based on their differential interactions with a stationary and a mobile phase.[5] This is particularly crucial for separating structurally similar naphthyridine isomers. Mass spectrometry (MS) then provides a highly specific detection method by measuring the mass-to-charge ratio (m/z) of the ionized molecules, enabling the determination of their molecular weights and elemental compositions.[8] The coupling of these two powerful techniques, known as LC-MS, has become an indispensable tool in pharmaceutical analysis.[6]

Causality in Method Development: Why Specific Choices Matter

The development of a robust LC-MS method for naphthyridine analysis is not a one-size-fits-all process. The choices of column, mobile phase, and mass spectrometry parameters are dictated by the physicochemical properties of the analytes.

  • Chromatographic Separation: Naphthyridines, being nitrogen-containing heterocycles, can exhibit varying polarities.[9][10] For many naphthyridine derivatives, reversed-phase (RP) chromatography is a suitable starting point.[11] However, for more polar analogues, mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, can offer superior separation.[9][10] The pKa of the naphthyridine derivative is a key factor; compounds with higher pKa values will interact more strongly via ion exchange mechanisms.[9][10]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar to moderately polar compounds like naphthyridines.[9] Operating in the positive ion mode is generally preferred due to the basic nature of the nitrogen atoms, which are readily protonated. The high sensitivity and specificity of tandem mass spectrometry (MS/MS) can be further utilized for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[5]

A Self-Validating Experimental Protocol for LC-MS Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests and quality controls to ensure the reliability of the results.

System Suitability Test (SST)

Before sample analysis, an SST solution containing the main naphthyridine compound and known potential impurities should be injected. This verifies that the chromatographic system is performing as expected in terms of resolution, peak shape, and sensitivity.

Step-by-Step LC-MS Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized naphthyridine sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to assess linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5-μm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 300 μL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 μL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.2 kV.

    • Drying Gas (Nitrogen) Temperature: 250 °C.

    • Drying Gas Flow Rate: 11.0 L/min.

    • Nebulizer Pressure: 35 psi.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

Data Analysis and Purity Calculation

The purity of the naphthyridine sample is typically determined by the area percent method. The peak area of the main compound is divided by the total area of all peaks in the chromatogram. It is crucial to ensure that all impurities are detected and integrated accurately.

Visualizing the Workflow

The following diagram illustrates the logical flow of the LC-MS purity assessment process.

LCMS_Workflow cluster_prep Sample & System Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Separation) SamplePrep->LC SST System Suitability Test (Known Impurities) SST->LC MS Mass Spectrometry (Detection & Identification) LC->MS DataAnalysis Data Analysis (Peak Integration) MS->DataAnalysis PurityCalc Purity Calculation (Area Percent) DataAnalysis->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for LC-MS Purity Assessment of Naphthyridines.

Comparison with Alternative Techniques

While LC-MS is the gold standard, other techniques are also used for purity assessment. The table below provides a comparative overview.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by massHigh sensitivity and specificity, provides molecular weight information, suitable for a wide range of compounds.[5][6]Higher cost, can be complex to operate.[12]
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, widely available, good for quantitative analysis of known compounds.[6]Less specific than MS, may not detect impurities that do not have a UV chromophore.[6]
GC-MS Separation by gas chromatography, detection by massExcellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many naphthyridines.[8][13]
NMR Nuclear magnetic resonance spectroscopyProvides detailed structural information, can be used for quantitative analysis (qNMR).[13][14]Lower sensitivity compared to MS, can be complex for mixture analysis.[15]
TLC Thin-layer chromatographySimple, rapid, and inexpensive for qualitative assessment.[16][17]Not quantitative, lower resolution and sensitivity compared to HPLC.[16]

The Logic of Orthogonal Methods

For comprehensive purity assessment, especially in a regulatory environment, employing orthogonal methods is a best practice. This involves using two or more analytical techniques that rely on different separation or detection principles. For instance, complementing LC-MS with quantitative NMR (qNMR) can provide a more complete picture of the sample's purity, as qNMR offers a direct measure of the analyte concentration without the need for a reference standard of the same compound.

Conclusion

The purity of synthesized naphthyridines is a critical determinant of their therapeutic success. Liquid Chromatography-Mass Spectrometry offers an unparalleled combination of separation power and detection specificity, making it the premier technique for this application. By understanding the principles behind method development and implementing a self-validating protocol, researchers can ensure the quality and integrity of their novel drug candidates. The strategic use of orthogonal methods further strengthens the confidence in the purity assessment, paving the way for safer and more effective medicines.

References

A Comparative Guide to the Reactivity of 6-Bromo-1,5-Naphthyridine and Other Halogenated Naphthyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, naphthyridine scaffolds are of paramount importance, forming the core of numerous biologically active compounds. The functionalization of these heterocycles through cross-coupling reactions is a cornerstone of drug discovery and development, enabling the synthesis of diverse molecular libraries. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo-1,5-naphthyridine with its chloro and iodo analogues in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing available experimental data and established mechanistic principles, this document aims to equip researchers with the practical insights needed to make informed decisions in their synthetic strategies.

The Underlying Principles of Reactivity: A Mechanistic Overview

The reactivity of halogenated naphthyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F .[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as found in iodo- and bromo-derivatives, facilitates a faster oxidative addition, leading to higher reaction rates and often allowing for milder reaction conditions compared to their chloro- counterparts.

The position of the halogen on the naphthyridine ring also plays a crucial role. The electron-deficient nature of the pyridine rings within the naphthyridine system influences the reactivity of the C-X bond. Positions alpha to the nitrogen atoms (such as C2, C4, C5, and C8 in 1,5-naphthyridine) are generally more activated towards oxidative addition due to inductive effects and the potential for catalyst coordination. The 6-position, being beta to one nitrogen and gamma to the other, exhibits a reactivity profile that is influenced by both electronic and steric factors.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 6-chloro-, 6-bromo-, and 6-iodo-1,5-naphthyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While direct side-by-side comparative studies under identical conditions are not always available in the literature, the trends are inferred from a combination of data on naphthyridines and closely related heterocyclic systems like pyridines and quinolines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5] The reactivity of 6-halonaphthyridines in this reaction directly reflects the C-X bond strength.

General Reactivity Trend: 6-Iodo-1,5-naphthyridine > 6-Bromo-1,5-naphthyridine > 6-Chloro-1,5-naphthyridine

Halogen (X) at C6Typical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
I Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1002-6>90Inferred from[6]
Br PdCl₂(dppf)K₂CO₃DMF1001285-95Inferred from[7]
Cl Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-12018-2460-80Inferred from[8]

Table 1: Representative conditions and expected yields for the Suzuki-Miyaura coupling of 6-halo-1,5-naphthyridines with phenylboronic acid. Data is extrapolated from reactions on similar heterocyclic systems due to a lack of direct comparative studies on 6-halo-1,5-naphthyridines.

Experimental Insight: 6-Iodo-1,5-naphthyridine is expected to be the most reactive substrate, often achieving high yields under milder conditions and with shorter reaction times. 6-Bromo-1,5-naphthyridine represents a good balance of reactivity and stability, making it a widely used starting material. 6-Chloro-1,5-naphthyridine is the least reactive and typically requires more forcing conditions, including higher temperatures, longer reaction times, and more specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve comparable yields.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 6-halo-1,5-naphthyridine, boronic acid, and base in a flask. B Add degassed solvent. A->B C Purge with inert gas (Ar or N₂). B->C D Add Pd catalyst and ligand. C->D E Heat to specified temperature (e.g., 80-120 °C). D->E F Monitor reaction by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous work-up and extraction. G->H H->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][9] Similar to the Suzuki coupling, the reactivity is dictated by the ease of oxidative addition.

General Reactivity Trend: 6-Iodo-1,5-naphthyridine > 6-Bromo-1,5-naphthyridine > 6-Chloro-1,5-naphthyridine

Halogen (X) at C6Typical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
I Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane90-1104-8>90Inferred from[10]
Br Pd(OAc)₂ / BINAPNaOtBuToluene10012-1880-90Inferred from[9]
Cl Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH110-1302450-75Inferred from[11][12]

Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of 6-halo-1,5-naphthyridines with a secondary amine like morpholine. Data is extrapolated from reactions on similar heterocyclic systems.

Experimental Insight: The amination of 6-iodo-1,5-naphthyridine is expected to proceed with high efficiency. 6-Bromo-1,5-naphthyridine offers a reliable substrate for a wide range of amines. In contrast, 6-chloro-1,5-naphthyridine presents a greater challenge, often leading to lower yields and requiring more specialized and expensive ligands to overcome the higher activation energy of the C-Cl bond.[11] Hydrodehalogenation can be a competing side reaction, particularly with less reactive chloro-substrates.[11]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L Catalyst OA Oxidative Addition pdII_X L-Pd(II)(Ar)(X) OA->pdII_X RE Reductive Elimination pd0 L-Pd(0) RE->pd0 LE Ligand Exchange pdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ LE->pdII_Amine ArX Ar-X Amine R₂NH Product Ar-NR₂ Base Base HX_Base [H-Base]⁺X⁻ pdII_Amido L-Pd(II)(Ar)(NR₂) pd0->OA pdII_X->LE pdII_Amine->pdII_Amido Deprotonation pdII_Amido->RE

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for introducing alkynyl moieties.[8][13][14]

General Reactivity Trend: 6-Iodo-1,5-naphthyridine > 6-Bromo-1,5-naphthyridine > 6-Chloro-1,5-naphthyridine

Halogen (X) at C6Typical Pd CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
I Pd(PPh₃)₄CuIEt₃NTHFRT-501-4>95Inferred from[15]
Br Pd(PPh₃)₂Cl₂CuIEt₃N/DMF60-806-1280-90Inferred from
Cl Pd₂(dba)₃ / XPhosCuICs₂CO₃Dioxane100-1202440-60Inferred from[16]

Table 3: Representative conditions and expected yields for the Sonogashira coupling of 6-halo-1,5-naphthyridines with a terminal alkyne like phenylacetylene. Data is extrapolated from reactions on similar heterocyclic systems.

Experimental Insight: 6-Iodo-1,5-naphthyridine is highly reactive and can often undergo Sonogashira coupling at room temperature with high yields. 6-Bromo-1,5-naphthyridine is also a suitable substrate, typically requiring moderate heating. In contrast, 6-chloro-1,5-naphthyridine is significantly less reactive and often gives modest yields even under harsh conditions. The use of more active palladium catalysts and stronger bases is often necessary to promote the reaction with chloro-substrates. Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper co-catalysts.

Detailed Experimental Protocols

The following protocols are generalized starting points for the cross-coupling of 6-halo-1,5-naphthyridines and should be optimized for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1,5-naphthyridine

Materials:

  • 6-Bromo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-1,5-naphthyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add PdCl₂(dppf) under a positive flow of argon.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-1,5-naphthyridine

Materials:

  • 6-Bromo-1,5-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add 6-bromo-1,5-naphthyridine and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling of 6-Bromo-1,5-naphthyridine

Materials:

  • 6-Bromo-1,5-naphthyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N

  • Anhydrous, degassed DMF

Procedure:

  • To a Schlenk flask, add 6-bromo-1,5-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed DMF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

The reactivity of 6-halo-1,5-naphthyridines in palladium-catalyzed cross-coupling reactions is a clear illustration of the fundamental principles of organometallic chemistry. The established reactivity trend of I > Br > Cl provides a reliable guide for synthetic planning. While 6-iodo-1,5-naphthyridine offers the highest reactivity, its potential instability and cost may make 6-bromo-1,5-naphthyridine the more practical choice for many applications. 6-Chloro-1,5-naphthyridine, though less reactive, can be a valuable substrate when selective functionalization is required in the presence of more labile halides, or when cost is a primary concern, provided that optimized catalytic systems are employed. This guide serves as a foundational resource for researchers to strategically leverage the distinct reactivity of these halogenated building blocks in the synthesis of novel and complex naphthyridine-based molecules.

References

A Senior Application Scientist's Guide to Evaluating the Selectivity of TGF-β Type I Receptor Inhibitors Based on the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of TGF-beta type I receptor (ALK5) inhibitors centered on the 1,5-naphthyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a technical evaluation of their selectivity, supported by experimental data and detailed protocols to empower your own investigations.

Introduction: The Rationale for Targeting ALK5 with Selective Inhibitors

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is a hallmark of various pathologies, most notably fibrosis and cancer progression. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[2] This phosphorylation event activates ALK5, which in turn phosphorylates the key downstream effectors, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and modulates the transcription of target genes.

Given its pivotal role as the gatekeeper of the canonical TGF-β pathway, ALK5 has emerged as a prime therapeutic target. The development of small molecule inhibitors that selectively block the ATP-binding site of the ALK5 kinase domain offers a promising strategy to abrogate aberrant TGF-β signaling. However, the high degree of homology among the ATP-binding sites of the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, a rigorous evaluation of inhibitor selectivity is paramount.

The 1,5-naphthyridine ring system has been identified as a privileged scaffold for the development of potent and selective kinase inhibitors.[3] This guide focuses on evaluating the selectivity of ALK5 inhibitors derived from this particular chemical scaffold.

The TGF-β/SMAD Signaling Pathway and Point of Inhibition

To appreciate the mechanism of action of 1,5-naphthyridine-based inhibitors, it is essential to visualize their point of intervention within the TGF-β signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibition

Figure 1: The canonical TGF-β/SMAD signaling pathway and the site of action of 1,5-naphthyridine ALK5 inhibitors.

Comparative Selectivity of 1,5-Naphthyridine-Based ALK5 Inhibitors

The 1,5-naphthyridine scaffold has yielded several potent ALK5 inhibitors. A prime example is RepSox (also known as E-616452 or SJN 2511), which demonstrates high affinity for ALK5.[1][4][5] To objectively assess its selectivity, we compare its inhibitory activity against ALK5 with that against other kinases, as well as with inhibitors based on different chemical scaffolds.

In Vitro Potency and Selectivity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of RepSox and other notable ALK5 inhibitors. A lower IC50 value indicates greater potency.

InhibitorScaffoldALK5 IC50 (nM)Other Kinase IC50 (nM)Reference(s)
RepSox 1,5-Naphthyridine 4 (autophosphorylation)p38α MAPK: >16,000[5]
23 (ATP binding)JNK1: >16,000[5]
GSK3: >16,000[5]
SB-431542Imidazole/Pyridine94ALK4: 129, ALK7: ~200[6]
A-83-01Pyrazole/Pyridine12ALK4: 45, ALK7: 7.5[6][7]
GW788388Pyrazole/Pyridine18TβRII: Inhibited, BMPRII: No effect[8][9]

Analysis of Selectivity:

  • RepSox , a representative of the 1,5-naphthyridine class, exhibits exceptional potency against ALK5 with an IC50 of 4 nM for autophosphorylation.[5] Importantly, it shows remarkable selectivity, with IC50 values greater than 16 µM for other kinases like p38 MAPK, JNK1, and GSK3, indicating a selectivity window of over 4000-fold.[5] The structural similarity between the ATP-binding sites of ALK5 and p38 MAPK makes this high degree of selectivity particularly noteworthy.

  • SB-431542 , a widely used ALK5 inhibitor with an imidazole/pyridine core, is also selective but shows some activity against the highly related kinases ALK4 and ALK7.[6]

  • A-83-01 , another pyrazole-based inhibitor, is more potent than SB-431542 against ALK5 but also demonstrates significant inhibition of ALK4 and ALK7.[6][7]

  • GW788388 , while potent against ALK5, also shows inhibitory activity towards TβRII.[8][9]

This comparative data highlights the promising selectivity profile of the 1,5-naphthyridine scaffold for targeting ALK5.

Structural Basis of Selectivity

The selectivity of 1,5-naphthyridine inhibitors for ALK5 can be attributed to specific interactions within the ATP-binding pocket of the kinase. The X-ray crystal structure of a 1,5-naphthyridine derivative (the core of RepSox) in complex with the human ALK5 kinase domain (PDB ID: 1VJY) provides valuable insights into these interactions.[3][10]

The 1,5-naphthyridine core acts as a scaffold that orients substituents to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The selectivity over other kinases, such as p38 MAPK, is achieved through the exploitation of subtle differences in the amino acid residues lining the ATP-binding pocket. For instance, specific substitutions on the 1,5-naphthyridine ring can form favorable interactions with residues unique to the ALK5 active site while creating steric clashes or unfavorable interactions in the active sites of other kinases.[3]

Experimental Protocols for Evaluating Inhibitor Selectivity

To ensure the scientific integrity of selectivity claims, robust and reproducible experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the selectivity of ALK5 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified ALK5. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, ALK5, Substrate, ATP) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add ALK5 Enzyme Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate/ATP Mixture Add_Kinase->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate at Room Temperature Add_ADPGlo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at Room Temperature Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an in vitro ALK5 kinase assay using the ADP-Glo™ platform.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the 1,5-naphthyridine inhibitor in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration not exceeding 1%). Include a vehicle control (DMSO only).

    • Dilute recombinant active ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate) in kinase assay buffer.

    • Prepare an ATP solution at a concentration close to the Km of ALK5 for ATP.

  • Assay Plate Setup:

    • Dispense the inhibitor dilutions and vehicle control into a 384-well or 96-well assay plate.

  • Kinase Reaction:

    • Add the diluted ALK5 enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

To assess selectivity, this protocol should be repeated with a panel of other purified kinases.

Cellular Assay: Western Blot for Phospho-SMAD2

This cell-based assay verifies that the inhibitor blocks the TGF-β pathway in a cellular context by measuring the phosphorylation of SMAD2, the direct downstream target of ALK5.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HaCaT, A549) and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the 1,5-naphthyridine inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[12]

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.

    • Normalize the phospho-SMAD2 signal to the total SMAD2/3 or housekeeping protein signal.

    • Calculate the percentage of inhibition of SMAD2 phosphorylation for each inhibitor concentration relative to the TGF-β1-stimulated control.

TGF-β Reporter Gene Assay

This functional cell-based assay measures the transcriptional activity of the SMAD complex. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of SMAD-binding elements (SBEs). Inhibition of the TGF-β pathway by an ALK5 inhibitor will result in a decrease in luciferase expression.[4]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

    • Transfect the cells with an SBE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Inhibitor Treatment and TGF-β Stimulation:

    • Approximately 24 hours post-transfection, replace the medium with a fresh medium containing serial dilutions of the 1,5-naphthyridine inhibitor or vehicle.

    • After 1-2 hours of pre-treatment, stimulate the cells with TGF-β1.

  • Luciferase Assay:

    • After 16-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each inhibitor concentration relative to the TGF-β1-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 1,5-naphthyridine scaffold represents a highly promising platform for the development of potent and selective ALK5 inhibitors. As exemplified by RepSox, these compounds can achieve excellent potency for ALK5 while maintaining a wide selectivity margin against other kinases, including the closely related p38 MAPK. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are indeed a result of ALK5 inhibition.

The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of the selectivity of novel 1,5-naphthyridine-based ALK5 inhibitors. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can confidently characterize the selectivity profiles of their compounds and advance the development of next-generation therapeutics targeting the TGF-β pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Adherence to these guidelines is not merely a matter of compliance but a professional obligation to protect ourselves, our colleagues, and the environment.

Hazard Identification and Risk Assessment

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a brominated, heterocyclic amine. While detailed toxicological data for this specific molecule is limited, its constituent parts suggest a number of potential hazards that must be considered.

  • Halogenated Compound: Brominated organic compounds are often treated as hazardous waste due to their potential for environmental persistence and the possible formation of toxic byproducts upon improper disposal or incineration.[4][5] It is prudent to manage this compound as a halogenated organic waste stream.

  • Heterocyclic Amine: Many nitrogen-containing heterocyclic compounds exhibit biological activity and can be irritants or sensitizers. Similar compounds are noted to cause skin and eye irritation.[6][7]

  • Unknown Toxicity: In the absence of comprehensive toxicological data, it is best practice to treat any novel or sparsely studied chemical as potentially hazardous.[8][9]

Based on these considerations, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

Table 1: Hazard and Disposal Summary for this compound

Hazard Class Potential Hazards Primary Disposal Route Regulatory Oversight
Halogenated OrganicEnvironmental persistence, potential for harmful combustion byproducts.Segregated halogenated organic waste stream for licensed incineration.EPA, RCRA
Irritant (assumed)Skin, eye, and respiratory tract irritation.[6][7]Collection in sealed, compatible containers.OSHA
Unknown ToxicityAssume high degree of toxicity until proven otherwise.[8]Disposal through a licensed hazardous waste contractor.OSHA, EPA
Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound and its associated waste, appropriate PPE and engineering controls are mandatory to minimize exposure.

  • Engineering Controls: All handling of this compound, including weighing, transfer, and preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[10][11]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling the compound.[9]

    • Body Protection: A laboratory coat must be worn and kept buttoned.

    • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[9]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[12][13]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.

  • Halogenated vs. Non-Halogenated Waste: This is a crucial distinction. Halogenated organic waste streams require specific disposal methods, often involving high-temperature incineration, which is more costly than disposal of non-halogenated solvents.[14] Do not mix waste containing this compound with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes).

  • Container Compatibility: Waste containers must be made of a material compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate.[15][16] Ensure the container has a secure, screw-top lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of all components in the waste stream.[13][16] Do not use abbreviations or chemical formulas.

Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for preparing waste containing this compound for disposal.

Protocol: Waste Accumulation and Preparation for Disposal

  • Container Preparation: a. Obtain a clean, dry, and compatible waste container with a screw-top cap. b. Affix a "Hazardous Waste" label to the container. c. Using a permanent marker, write the full names of all components that will be added to the container (e.g., "this compound," "Dichloromethane," etc.).

  • Waste Collection: a. Perform all waste transfers inside a chemical fume hood. b. Carefully pour the liquid waste into the container using a funnel to prevent spills. c. For solid waste (e.g., contaminated filter paper, gloves), place it in a designated, labeled bag or container for solid chemical waste. Do not mix solid and liquid waste in the same container unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. d. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[4]

  • Container Storage: a. Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[16] b. Store the waste container in a designated satellite accumulation area (SAA).[12][17] This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals. c. Ensure the SAA provides secondary containment (e.g., a tray or bin) to capture any potential leaks.

  • Arranging for Disposal: a. Once the container is full (or if the experiment generating the waste is complete), contact your institution's EHS department or designated hazardous waste management provider to arrange for pickup. b. Do not move the hazardous waste from one SAA to another.[17] The EHS provider will transport it to a central accumulation area for final disposal.

Decontamination and Spill Management

In the event of a spill, prompt and proper decontamination is essential.

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the contaminated absorbent material and place it in a sealed, labeled bag for solid hazardous waste.

    • Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS office.

    • Provide them with the identity of the spilled material.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management start Waste Generation (this compound) characterize Characterize Waste: - Halogenated Organic - Potential Irritant start->characterize segregate Segregate Waste Stream (Keep separate from non-halogenated waste) characterize->segregate container Select & Label Container: - Compatible Material (e.g., HDPE) - 'Hazardous Waste' Label - List all constituents segregate->container collect Collect Waste in SAA (Inside Fume Hood, <90% full) container->collect storage Secure Storage: - Cap closed - Secondary Containment collect->storage pickup_request Request Waste Pickup (Contact EHS) storage->pickup_request Container Full transport EHS Collection (Transport to CAA) pickup_request->transport disposal Final Disposal (Licensed Waste Vendor) transport->disposal

Caption: Disposal workflow for this compound.

By implementing these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for regulatory compliance and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.